4-(5-Nitrobenzimidazol-2-yl)aniline
Description
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Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXRPAGHNBDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71002-88-5 | |
| Record name | 4-(6-Nitro-1H-benzimidazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71002-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-nitro-H-benzimidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Nitrobenzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(5-Nitrobenzimidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a nitro group and an aniline moiety suggests a wide range of potential therapeutic applications.[1] This document delves into the synthesis, structural elucidation, and key physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the full potential of this and related molecules.
Introduction: The Significance of the Nitrobenzimidazole Scaffold
The benzimidazole ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2] The electronic character of the benzimidazole nucleus, particularly its ability to participate in hydrogen bonding and π-stacking interactions, makes it an effective pharmacophore for engaging with biological targets.
The subject of this guide, this compound (also known as 2-(p-aminophenyl)-5-nitrobenzimidazole), incorporates two key functional groups that significantly modulate its electronic and steric properties. The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the pKa of the benzimidazole nitrogen atoms and enhance the molecule's potential for various chemical interactions. The 2-aryl substituent, in this case, a 4-aminophenyl group, provides a site for further functionalization and can play a crucial role in the molecule's interaction with specific biological receptors. This unique combination of functionalities makes this compound a compelling candidate for drug discovery programs.
Molecular Structure and Core Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its development as a therapeutic agent. This section outlines the core structural and physicochemical parameters of this compound.
Caption: Molecular structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O₂ | [1][3] |
| Molecular Weight | 254.24 g/mol | [1][3] |
| CAS Number | 71002-88-5 | [3] |
| Appearance | Brown to white solid | [4] |
| Melting Point | 277-278 °C | [4] |
| Purity (typical) | ≥95-98% (by HPLC) | [5][6] |
Synthesis of this compound
The synthesis of 2-arylbenzimidazoles is a well-established area of organic chemistry. The most common and direct route to this compound involves the condensation of 4-nitro-1,2-phenylenediamine with 4-aminobenzoic acid or a derivative thereof. A plausible synthetic pathway is outlined below.
Caption: General synthesis workflow.
Experimental Protocol: Synthesis
Causality: Polyphosphoric acid (PPA) is a common and effective condensing and cyclizing agent for this type of reaction, as it acts as both a catalyst and a solvent at elevated temperatures. The neutralization step is critical for precipitating the product, which is typically insoluble in a neutral aqueous solution. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a standard and effective method for purifying the final product.
-
Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) in an excess of polyphosphoric acid.
-
Condensation : Heat the reaction mixture to 150-160 °C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization : Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate.
-
Isolation : Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield the purified this compound.
-
Drying : Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Physicochemical Characterization
A comprehensive physicochemical characterization is essential for understanding a compound's behavior in various experimental and physiological settings. This section details the key analytical techniques and expected findings for this compound.
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The solubility of benzimidazole derivatives is often pH-dependent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a gold-standard technique for determining equilibrium solubility. It ensures that the system reaches a true equilibrium between the solid and dissolved states of the compound. The use of a buffer system allows for the determination of solubility at a physiologically relevant pH.
-
Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Incubation : Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection : After equilibration, allow the samples to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration : Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and aniline rings, as well as a signal for the amine protons. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine and imidazole groups, C=N stretching of the imidazole ring, and N-O stretching of the nitro group.
-
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound is expected to result in strong absorption in the UV-Vis region.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition profile of a compound.
Experimental Protocol: DSC and TGA Analysis
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability.
-
Sample Preparation : Accurately weigh a small amount of the sample (typically 3-5 mg) into an appropriate DSC or TGA pan.
-
Instrument Setup : Place the sample pan in the instrument and purge with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis : Analyze the resulting DSC thermogram for endothermic and exothermic events, such as melting and decomposition. Analyze the TGA thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds.
Experimental Protocol: HPLC Purity Analysis
Causality: A reversed-phase HPLC method with a C18 column is a robust and versatile approach for the separation of moderately polar compounds like this compound. Gradient elution is often employed to ensure the efficient separation of the main compound from any potential impurities with different polarities.
-
Chromatographic System : An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.
-
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to an appropriate concentration.
-
Injection and Analysis : Inject a known volume of the sample solution onto the column and monitor the elution profile at a suitable wavelength (determined from the UV-Vis spectrum).
-
Data Analysis : Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential in several therapeutic areas. The nitrobenzimidazole moiety is a known pharmacophore in a variety of bioactive compounds, including those with:
-
Anticancer Activity : Many nitro-containing compounds exhibit anticancer properties through mechanisms such as the inhibition of topoisomerase or by acting as bioreductive prodrugs.
-
Antimicrobial and Antiparasitic Activity : The benzimidazole core is present in several approved anthelmintic drugs. The nitro group can enhance the antimicrobial and antiparasitic activity of the molecule.
Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
Conclusion
This compound is a versatile heterocyclic compound with a promising profile for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating a deeper understanding of its behavior and potential applications. As with any compound in early-stage development, a thorough and rigorous physicochemical characterization is a prerequisite for its successful advancement as a potential therapeutic agent.
References
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 3. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
- 6. 71002-88-5 this compound AKSci V7423 [aksci.com]
An In-Depth Technical Guide to 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS: 71002-88-5): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1] This technical guide focuses on a specific derivative, 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS: 71002-88-5), a molecule of significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and an in-depth exploration of its potential mechanisms of action, particularly in oncology. By synthesizing data from analogous compounds and established principles of medicinal chemistry, this guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising molecule.
Introduction: The Benzimidazole Scaffold in Drug Development
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring.[2] This structural motif is a bioisostere of naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biological macromolecules.[3] The versatility of the benzimidazole scaffold has led to the development of drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[4] The introduction of a nitro group at the 5-position and an aniline group at the 2-position, as seen in this compound, offers unique electronic and structural features that can be exploited for targeted drug design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 71002-88-5 | [5][6] |
| Molecular Formula | C₁₃H₁₀N₄O₂ | [5][6] |
| Molecular Weight | 254.25 g/mol | [5][6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water (predicted) | - |
| pKa | Not available | - |
Synthesis and Characterization
The synthesis of 2-aryl-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methodologies reported. The most common and direct approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, 4-nitro-o-phenylenediamine and 4-aminobenzoic acid serve as the primary starting materials.
General Synthesis Workflow
The synthesis of this compound can be achieved through a one-pot condensation reaction. This process involves the reaction of 4-nitro-o-phenylenediamine with 4-aminobenzoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of 2-arylbenzimidazoles.[7][8]
Materials:
-
4-nitro-o-phenylenediamine
-
4-aminobenzoic acid
-
Polyphosphoric acid (PPA) or 10% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH)
-
Ethanol or other suitable solvent for recrystallization
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Acidic Condensation: To the mixture, add polyphosphoric acid (PPA) as both the solvent and catalyst. Alternatively, a mineral acid like hydrochloric acid can be used in a suitable solvent.
-
Heating: Heat the reaction mixture to 120-150°C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% NaOH solution or ammonium hydroxide until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., N-H, C=N, NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
While specific spectral data for the title compound is not widely published, data for analogous 5-nitrobenzimidazole derivatives can be used as a reference for spectral interpretation.[9][10]
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is largely predicated on the well-documented activities of the broader benzimidazole class. The presence of the nitro and aniline moieties is expected to modulate its biological activity, making it a candidate for several therapeutic areas, most notably oncology and infectious diseases.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell division and DNA repair.[11] For this compound, two particularly relevant potential mechanisms are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Aurora kinases.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.[2][12] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[2]
Studies on structurally related 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent PARP inhibitory activity.[13][14] For instance, some derivatives have shown IC₅₀ values in the nanomolar range, significantly more potent than the reference inhibitor 3-aminobenzamide.[13][14] This suggests that this compound is a promising candidate for development as a PARP inhibitor.
Caption: Potential mechanism of action via PARP1 inhibition.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[15][16] Overexpression of Aurora kinases is a common feature in many cancers and is associated with genomic instability and tumor progression.[15][16] Therefore, inhibition of these kinases is a promising strategy for cancer therapy.
Benzimidazole-based compounds have been identified as potent inhibitors of Aurora kinases. They typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates that are essential for mitotic progression. Inhibition of Aurora kinases leads to defects in chromosome alignment and segregation, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.
Caption: Potential mechanism of action via Aurora Kinase A inhibition.
Antimicrobial Activity
The benzimidazole scaffold is also a key component of several antimicrobial agents.[17] The mechanism of action of benzimidazoles in microorganisms often involves the disruption of vital cellular processes. While specific data for this compound is limited, related nitrobenzimidazole derivatives have shown promising activity against a range of bacteria and fungi.[18][19] The nitro group can be bioreduced under hypoxic conditions, which are often found in microbial infections, to form reactive intermediates that can damage cellular macromolecules.
Structure-Activity Relationships (SAR)
The biological activity of 2,5-disubstituted benzimidazoles is highly dependent on the nature of the substituents. For anticancer activity, the presence and position of electron-withdrawing groups, such as the nitro group, can significantly influence potency.[13][14] The aniline group at the 2-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize activity and selectivity.
Future Perspectives
This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of the compound against a broad panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm its inhibitory activity against PARP, Aurora kinases, or other potential targets.
-
Lead Optimization: Synthesis and evaluation of a library of derivatives to establish robust structure-activity relationships and to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases.
Conclusion
This compound is a molecule with significant therapeutic potential, stemming from its privileged benzimidazole core and strategic substitution pattern. While further research is needed to fully elucidate its biological activity and mechanism of action, the existing body of knowledge on related compounds strongly suggests its promise as a scaffold for the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 5. 71002-88-5 | MFCD00430514 | this compound [aaronchem.com]
- 6. 71002-88-5 this compound AKSci V7423 [aksci.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Foreword
Molecular Structure and Inherent Spectroscopic Properties
The structure of 4-(5-Nitrobenzimidazol-2-yl)aniline (Molecular Formula: C₁₃H₁₀N₄O₂, Molecular Weight: 254.24 g/mol ) is a composite of three key functional regions: the p-aminophenyl group, the benzimidazole heterocyclic system, and the 5-nitro substituent.[1] Each of these components imparts distinct and predictable features to the molecule's spectroscopic profile.
-
The Aniline Moiety (4-aminophenyl): This portion introduces characteristic N-H vibrations in the infrared spectrum and provides a set of aromatic protons and carbons for NMR analysis. The amino group is a strong electron-donating group, which will influence the chemical shifts of the protons on its attached phenyl ring.
-
The Benzimidazole Core: This rigid, planar heterocyclic system is chromophoric and will dominate the UV-Vis absorption spectrum. Its aromatic protons and carbons provide a distinct fingerprint in NMR spectroscopy. The imino N-H of the imidazole ring is a key feature, observable in both IR and ¹H NMR spectra.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent will have a significant impact. It will produce strong, characteristic stretching vibrations in the IR spectrum. In NMR, it will deshield adjacent protons and carbons, shifting their signals downfield. Furthermore, its influence on the electronic distribution across the benzimidazole system will modulate the UV-Vis absorption maxima.
The interplay between the electron-donating aniline and electron-withdrawing nitrobenzimidazole moieties suggests potential for interesting electronic properties, such as intramolecular charge transfer (ICT), which can be probed using UV-Vis and fluorescence spectroscopy.
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical sequence of experiments.
Caption: A typical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of an organic compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. The spectrum provides a vibrational fingerprint of the molecule.
Experimental Protocol
-
Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) powder (spectroscopic grade) in an approximate 1:100 ratio (sample:KBr).
-
Pellet Formation: The mixture is ground to a fine powder using an agate mortar and pestle and then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Predicted FT-IR Spectral Data and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound, with interpretations based on data from analogous structures.[2][3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale and Commentary |
| 3450 - 3300 | N-H Stretch (Aniline NH₂) | Medium-Strong | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine. |
| 3300 - 3100 | N-H Stretch (Imidazole) | Medium, Broad | The imidazole N-H stretch often appears as a broad band due to hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl and benzimidazole rings. |
| 1630 - 1600 | C=N Stretch (Imidazole) | Medium-Strong | A key indicator of the imidazole ring structure.[3] |
| 1600 - 1450 | C=C Stretch (Aromatic) | Medium-Strong | Multiple bands are expected from the vibrations of the aromatic rings. |
| 1550 - 1500 | N-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for the nitro group. |
| 1350 - 1300 | N-O Symmetric Stretch | Strong | The second strong, characteristic absorption for the nitro group.[2] |
| 1300 - 1200 | C-N Stretch (Aromatic) | Medium-Strong | Arises from the C-N bonds of the aniline and imidazole moieties. |
| 850 - 800 | C-H Out-of-Plane Bend | Strong | Bending vibrations from the substituted aromatic rings can help confirm substitution patterns. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, revealing information about its chromophoric systems and conjugation.
Experimental Protocol
-
Solvent Selection: A suitable UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile) is chosen.
-
Solution Preparation: A stock solution of known concentration (e.g., 1x10⁻³ M) is prepared. This is then diluted to obtain a working solution (e.g., 1x10⁻⁵ M) whose absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 600 nm. A cuvette containing the pure solvent is used as the reference.
Predicted UV-Vis Absorption Data
The conjugated system spanning the entire molecule is expected to give rise to strong absorptions in the UV region. Based on similar nitro- and amino-substituted benzimidazoles, two or three major absorption bands are anticipated.[2][6]
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale and Commentary |
| ~240 - 260 nm | High | π → π | Associated with the electronic transitions within the phenyl and benzimidazole aromatic systems. |
| ~350 - 400 nm | Moderate-High | π → π / ICT | This longer wavelength absorption is likely due to the extended conjugation across the entire molecule. The presence of both a strong donor (NH₂) and a strong acceptor (NO₂) group suggests this band may have significant intramolecular charge-transfer (ICT) character.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
Experimental Protocol
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its high polarity.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled experiment is standard.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The aromatic region of the ¹H NMR spectrum will be complex. The predicted chemical shifts (δ) are based on the additive effects of the substituents and data from related structures.[2][6][8]
Caption: Structure of this compound with proton labeling for NMR discussion.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale and Commentary |
| H-a, H-a' | ~7.8 - 8.0 | Doublet | J ≈ 8-9 | These protons are ortho to the benzimidazole group and will appear as a doublet. |
| H-b, H-b' | ~6.7 - 6.9 | Doublet | J ≈ 8-9 | These protons are ortho to the electron-donating NH₂ group and will be significantly shielded (shifted upfield). |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | - | The chemical shift of the amine protons is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange. |
| H-d | ~8.4 - 8.6 | Doublet | J ≈ 2 | This proton is ortho to the nitro group and adjacent to the imidazole N-H, making it highly deshielded. It will appear as a doublet due to coupling with H-f. |
| H-e | ~7.7 - 7.9 | Doublet | J ≈ 9 | This proton is ortho to the imidazole nitrogen and will appear as a doublet coupled to H-f. |
| H-f | ~8.1 - 8.3 | Doublet of Doublets | J ≈ 9, 2 | This proton is coupled to both H-e and H-d, resulting in a doublet of doublets. |
| Imidazole NH | ~13.0 - 13.5 | Broad Singlet | - | The acidic proton of the imidazole N-H is highly deshielded and often appears as a very broad signal at a low field.[6] It will also disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Type | Predicted δ (ppm) | Rationale and Commentary |
| C-NO₂ | ~145 - 148 | The carbon directly attached to the nitro group is significantly deshielded. |
| C=N (Imidazole) | ~150 - 155 | The C2 carbon of the benzimidazole, situated between two nitrogens, appears at a very low field.[9] |
| C-NH₂ | ~150 - 152 | The ipso-carbon of the aniline ring is deshielded by the nitrogen but shielded by the resonance effect of the amino group. |
| Aniline Carbons (CH) | ~113 - 130 | The carbons ortho to the NH₂ (~113-115 ppm) will be shielded, while the meta carbons (~128-130 ppm) will be less affected. |
| Benzimidazole Carbons (CH) | ~110 - 125 | The chemical shifts of the benzimidazole carbons will be influenced by the nitro group's electron-withdrawing effect. |
| Quaternary Carbons | ~115 - 155 | The spectrum will show several quaternary carbons corresponding to the substituted positions and the bridgehead carbons of the benzimidazole ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.
Experimental Protocol
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺.
-
Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the spectrum. This provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrum Data
| m/z Value | Ion | Rationale and Commentary |
| ~255.08 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI-MS spectrum. High-resolution measurement would confirm the C₁₃H₁₁N₄O₂⁺ formula. |
| ~238.08 | [M-OH]⁺ | A potential fragment from the loss of a hydroxyl radical, a common fragmentation pathway for nitroaromatic compounds. |
| ~209.08 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) is a highly probable fragmentation pathway. |
| ~119.07 | [C₇H₅N₂O₂]⁺ | Fragmentation corresponding to the charged 5-nitrobenzimidazole moiety. |
| ~92.06 | [C₆H₆N]⁺ | Fragmentation corresponding to the aniline radical cation, a common fragment in the mass spectra of anilines. |
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of spectroscopy and comparative data from structurally related compounds, we have outlined the expected key features in FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and mass spectra. The provided protocols offer a clear path for researchers to obtain and validate this data empirically. The distinct spectral signatures predicted herein, arising from the unique electronic interplay of the aniline, benzimidazole, and nitro moieties, should serve as a robust reference for the unambiguous identification and characterization of this compound in research and development settings.
References
- 1. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
synthesis and characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Nitrobenzimidazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are known pharmacophores, and the strategic inclusion of a nitro group and an aniline moiety suggests potential applications in drug discovery and materials science.[1][2] This document serves as a resource for researchers and scientists, offering a robust synthetic protocol based on the Phillips-Ladenburg condensation reaction, alongside a multi-faceted characterization strategy employing modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis Methodology: A Rational Approach
The construction of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry. For the synthesis of 2-aryl substituted benzimidazoles, the Phillips-Ladenburg condensation remains one of the most reliable and widely adopted methods.[3][4][5][6] This approach involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.
Principle and Rationale: The Phillips-Ladenburg Condensation
The chosen synthetic route for this compound involves the reaction between 4-nitro-1,2-phenylenediamine and 4-aminobenzoic acid .
-
4-nitro-1,2-phenylenediamine : This starting material provides the core benzene ring and the two nitrogen atoms necessary for the imidazole portion of the structure. The electron-withdrawing nitro group at the 5-position is a key functional handle that can influence the molecule's electronic properties and biological activity.
-
4-aminobenzoic acid : This reactant serves as the source for the 2-aryl substituent. The carboxylic acid group is essential for the condensation reaction, while the amino group on the phenyl ring is a crucial feature of the final target molecule.
-
Acid Catalyst : A strong acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), is employed to catalyze the reaction.[6][7] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This catalytic step is critical for achieving a reasonable reaction rate.
The overall synthetic strategy is depicted in the workflow below.
Reaction Mechanism
The Phillips condensation proceeds through a well-established N-acylation followed by intramolecular cyclization and dehydration mechanism.
-
Activation of Carboxylic Acid : The reaction initiates with the protonation of the carbonyl oxygen of 4-aminobenzoic acid by the acid catalyst.
-
Nucleophilic Attack : One of the amino groups of 4-nitro-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Intermediate Formation : A tetrahedral intermediate is formed, which subsequently eliminates a molecule of water to yield an N-acylated intermediate (amide).
-
Intramolecular Cyclization : The second amino group of the phenylenediamine ring attacks the carbonyl carbon of the amide.
-
Dehydration : The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to form the stable, aromatic benzimidazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing similar benzimidazole derivatives.[1][7]
Materials:
-
4-nitro-1,2-phenylenediamine (1.0 eq)
-
4-aminobenzoic acid (1.0 eq)
-
6N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
Deionized Water
-
Aqueous Ammonia or 10% Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (0.01 mol, 1.53 g) and 4-aminobenzoic acid (0.01 mol, 1.37 g).
-
Add 15-20 mL of 6N HCl.
-
Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Chloroform:Methanol 9:1).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralize the mixture by the dropwise addition of aqueous ammonia or 10% NaOH until the pH is approximately 7-8. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at 60°C.
-
Purify the crude solid by recrystallization from an ethanol-water mixture to yield the final product, this compound, as a solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physicochemical and spectroscopic methods is employed.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O₂ | [8] |
| Molecular Weight | 254.24 g/mol | [8] |
| Appearance | Expected to be a colored solid (e.g., yellow, brown) | General knowledge |
| Purity (Typical) | >97% | [8] |
| CAS Number | 71002-88-5 | [8][9][10] |
Spectroscopic Analysis
Spectroscopic analysis provides irrefutable evidence of the molecular structure.
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Imidazole (N-H) & Aniline (NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1630 - 1610 | C=N Stretch | Imidazole Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (NO₂)[2] |
| 1350 - 1320 | N-O Symmetric Stretch | Nitro Group (NO₂)[2] |
| 1300 - 1250 | C-N Stretch | Aryl-Amine |
The presence of strong bands for the nitro group (NO₂) and the N-H stretches, combined with the absence of a broad O-H and a strong C=O band from the starting carboxylic acid, provides strong evidence for the successful formation of the product.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole and aniline rings, as well as the amine and imidazole N-H protons. Due to the substitution patterns, the aromatic regions will likely display complex splitting patterns (doublets, doublets of doublets). The signals for the N-H protons may appear as broad singlets and their chemical shift can be concentration-dependent. The protons on the benzimidazole ring are influenced by the electron-withdrawing nitro group, while the protons on the 2-phenyl substituent are influenced by the electron-donating amino group.[11]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms in the structure, although some peaks may overlap. Key signals would include those for the carbon atoms attached to the nitro and amino groups, the quaternary carbon at the 2-position of the benzimidazole ring, and the other aromatic carbons.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Expected Molecular Ion Peak (M⁺): For C₁₃H₁₀N₄O₂, the expected monoisotopic mass is 254.0804 u. In a low-resolution mass spectrum, this would be observed as a peak at m/z = 254. The fragmentation pattern would further help in structural elucidation, likely showing losses of NO₂ and other characteristic fragments.
Summary of Characterization Data
| Analysis Method | Expected Result |
| Melting Point | A sharp melting point, indicating high purity. |
| TLC | A single spot with a specific Rf value in a given solvent system. |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H), ~1620 (C=N), ~1520 & ~1340 (NO₂). |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (~6.5-8.5 ppm), NH₂ (~5.0-6.0 ppm, broad), Imidazole NH (~12.0-13.0 ppm, broad).[12] |
| Mass Spec (ESI-MS) | m/z = 255 [M+H]⁺ or 253 [M-H]⁻. |
Conclusion
This guide has outlined a robust and well-precedented method for the synthesis of this compound via the Phillips-Ladenburg condensation. The rationale for the selection of starting materials and reaction conditions has been thoroughly explained to provide a deep-seated understanding of the synthetic process. Furthermore, a comprehensive analytical workflow has been detailed, providing researchers with the necessary tools to verify the structure and purity of the final compound. The successful execution of this synthesis and characterization cascade will yield a valuable molecular scaffold for further investigation in pharmaceutical and materials science research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 9. 71002-88-5|this compound|BLD Pharm [bldpharm.com]
- 10. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline
This guide provides a comprehensive overview of the principal starting materials and synthetic methodology for preparing 4-(5-Nitrobenzimidazol-2-yl)aniline, a key heterocyclic scaffold in medicinal chemistry and materials science. The narrative focuses on the most efficient and well-documented synthetic route, grounded in the principles of the Phillips condensation reaction, while also providing mechanistic insights and a discussion of the rationale behind experimental choices.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. The 2-substituted-5-nitrobenzimidazole core is a recognized "privileged structure" in drug discovery, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties[1]. This compound, specifically, serves as a crucial intermediate for the synthesis of more complex molecules, where the nitro and amino functionalities offer versatile handles for further chemical modification. The most direct and industrially relevant synthesis relies on the acid-catalyzed condensation of a substituted o-phenylenediamine with a substituted benzoic acid.
Part 1: Foundational Synthetic Strategy: The Phillips Condensation
The cornerstone of modern benzimidazole synthesis is the Phillips condensation reaction. This method involves the condensation of an ortho-phenylenediamine with a carboxylic acid, typically by heating the reagents in the presence of a strong mineral acid such as hydrochloric acid or phosphoric acid[2][3][4]. The acid serves as a catalyst and a dehydrating agent, facilitating the formation of the imidazole ring. This approach is valued for its operational simplicity and the accessibility of its starting materials[2].
Caption: General workflow of the Phillips condensation reaction.
Part 2: Core Starting Materials for this compound Synthesis
The successful synthesis of the target molecule via the Phillips condensation hinges on the judicious selection of two key starting materials, each contributing a specific portion of the final structure.
The Benzimidazole Core Precursor: 4-Nitro-1,2-phenylenediamine
The foundational benzimidazole ring system, complete with the critical nitro group at the C5 position, is derived from 4-nitro-1,2-phenylenediamine (also known as 4-nitro-o-phenylenediamine)[5][6][7]. The ortho-arrangement of its two amino groups is essential for the intramolecular cyclization that forms the five-membered imidazole ring.
| Property | Value | Reference(s) |
| CAS Number | 99-56-9 | [7] |
| Molecular Formula | C₆H₇N₃O₂ | [6][7] |
| Molecular Weight | 153.14 g/mol | [6] |
| Appearance | Red to brown crystalline powder | [8] |
| Melting Point | 199-201 °C | [7] |
The 2-Position Substituent Precursor: 4-Aminobenzoic Acid
The 2-(4-aminophenyl) substituent of the target molecule is furnished by 4-aminobenzoic acid[5]. The carboxylic acid group of this molecule reacts with the diamine to form the imidazole ring, leaving the aminophenyl moiety attached at the C2 position.
| Property | Value | Reference(s) |
| CAS Number | 150-13-0 | [5] |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 187-189 °C |
Part 3: Detailed Synthetic Protocol and Rationale
The following protocol outlines a robust method for the synthesis of this compound based on procedures adapted from the literature[9].
Reaction Scheme:
4-Nitro-1,2-phenylenediamine + 4-Aminobenzoic acid ---(o-Phosphoric Acid, Δ)---> this compound + 2H₂O
Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitro-o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1.5 equivalents).
-
Acid Addition: Carefully add o-phosphoric acid (approx. 10 volumes relative to the diamine) to the flask. The acid acts as both the catalyst and the reaction medium. Polyphosphoric acid (PPA) can also be used and is an excellent dehydrating agent[10].
-
Reaction: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours[9]. The high temperature is necessary to overcome the activation energy for the cyclodehydration steps.
-
Work-up: After cooling the mixture to approximately 50-60 °C, carefully and slowly pour the viscous solution onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and dilutes the acid.
-
Precipitation: Neutralize the acidic slurry by the slow addition of a 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution[9].
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove any residual salts. The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound[9].
Caption: Step-by-step workflow for the synthesis of the target molecule.
Part 4: Mechanistic Insights
The Phillips condensation proceeds through a well-understood acid-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
-
Amide Formation: The reaction initiates with the protonation of the carboxylic acid group of 4-aminobenzoic acid by the strong acid catalyst. This enhances its electrophilicity, allowing for a nucleophilic attack from one of the amino groups of 4-nitro-1,2-phenylenediamine. Subsequent dehydration yields an N-acylated intermediate.
-
Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Aromatization: This cyclization forms a tetrahedral intermediate which, upon elimination of a second molecule of water, results in the formation of the stable, aromatic benzimidazole ring.
Caption: Simplified reaction mechanism for benzimidazole formation.
Part 5: Alternative Synthetic Considerations
While the direct Phillips condensation is the most efficient route, historical patents describe more complex, multi-step syntheses for related aminobenzimidazoles. One such pathway involves the initial condensation of p-nitrobenzoic acid with aniline to form N-(4'-nitro-benzoyl)aniline[11][12]. This intermediate is then subjected to a harsh dinitration, followed by a catalytic cycloreduction of the resulting N-(4-nitro-benzoyl)-2,4-dinitroaniline to yield 2-(4-aminophenyl)-5-aminobenzimidazole[11][13][14]. While these methods are effective for producing different derivatives, they are significantly more laborious and less atom-economical for the direct synthesis of this compound compared to the Phillips condensation.
Conclusion
The synthesis of this compound is most effectively achieved through the Phillips condensation reaction. The selection of 4-nitro-1,2-phenylenediamine and 4-aminobenzoic acid as the core starting materials provides a direct, high-yielding, and scalable route to this valuable chemical intermediate. A deep understanding of the underlying reaction mechanism and the role of the acid catalyst allows researchers to optimize conditions for efficient cyclodehydration, ensuring a robust and reproducible synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. adichemistry.com [adichemistry.com]
- 5. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijrpc.com [ijrpc.com]
- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 11. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. patents.justia.com [patents.justia.com]
- 14. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
Structural Elucidation of 4-(5-Nitrobenzimidazol-2-yl)aniline: A Multi-Technique Approach
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 4-(5-Nitrobenzimidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts. This document outlines a validated, multi-technique workflow, integrating synthesis, purification, and advanced spectroscopic and analytical methods. We detail the causality behind experimental choices, provide step-by-step protocols, and present expected data, grounded in authoritative references, to guide researchers in confirming the synthesis and purity of the title compound.
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][4] The introduction of a nitro group and an aniline moiety, as in this compound (Molecular Formula: C₁₃H₁₀N₄O₂, Molecular Weight: 254.24 g/mol ), is anticipated to modulate its electronic properties and biological activity.[5][6] Therefore, unambiguous confirmation of its chemical structure is paramount.
This guide eschews a rigid template in favor of a logical, experiment-driven narrative that mirrors the process of chemical characterization. We begin with the chemical synthesis and proceed through a series of orthogonal analytical techniques, each providing a layer of evidence that, when combined, constitutes a definitive structural proof.
Synthesis and Purification
The most established and efficient method for constructing the 2-aryl-benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[7] For the target molecule, this involves the condensation of 4-nitro-1,2-phenylenediamine with 4-aminobenzoic acid.
Experimental Protocol: Synthesis via Phillips Condensation
Rationale: This one-pot reaction is driven by the formation of a stable, conjugated aromatic system.[8] Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, facilitating the final cyclization step. The basic workup neutralizes the acidic catalyst and precipitates the free base product.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).
-
Reaction Setup: Carefully add polyphosphoric acid (~30 g) to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane, 7:3].
-
Workup: Cool the reaction mixture to approximately 80-90°C and pour it slowly into a beaker containing 400 mL of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting acidic solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from an ethanol/water mixture to yield pure this compound.
Spectroscopic Elucidation Workflow
The core of structural confirmation lies in the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provides an undeniable signature of the compound.
Caption: Workflow for the structural elucidation of this compound.
Detailed Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and powerful technique for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint. For our target compound, we expect to see characteristic absorptions for the N-H bonds of the amine and imidazole, the C=N bond of the imidazole ring, and the N-O bonds of the nitro group.[9][10]
Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the purified sample with ~100 mg of dry KBr powder.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch (Asym/Sym) | Primary Amine (-NH₂) | Two sharp bands |
| 3300 - 3100 | N-H Stretch | Imidazole | Broad band |
| ~1620 | C=N Stretch | Imidazole Ring | Strong, sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands |
| 1550 - 1500 | N-O Stretch (Asymmetric) | Nitro Group (-NO₂) | Very strong, sharp |
| 1350 - 1300 | N-O Stretch (Symmetric) | Nitro Group (-NO₂) | Very strong, sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. The predicted spectra are based on data from analogous compounds, such as 5-nitrobenzimidazole and 4-(1H-benzo[d]imidazol-2-yl)aniline.[7][11]
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable N-H protons.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
¹H NMR Analysis (Expected): The spectrum will be complex. The aniline ring protons will form an AA'BB' system, appearing as two doublets. The benzimidazole ring protons will be three distinct signals due to the deshielding and symmetry-breaking effects of the nitro group at the C5 position.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.3 | broad s | 1H | Imidazole N-H | Acidic proton, broad due to exchange. Shift is typical for benzimidazole N-H.[12] |
| ~8.6 | d | 1H | H-4 | Deshielded by adjacent nitro group and ring nitrogen. |
| ~8.2 | dd | 1H | H-6 | Ortho and para coupling to H-7 and H-4. Deshielded by nitro group. |
| ~7.9 | d | 2H | H-3', H-5' | Aniline protons ortho to the benzimidazole ring. |
| ~7.8 | d | 1H | H-7 | Ortho coupling to H-6. |
| ~6.8 | d | 2H | H-2', H-6' | Aniline protons meta to the benzimidazole ring. Shielded by the -NH₂ group. |
| ~5.9 | broad s | 2H | Amine -NH₂ | Exchangeable protons of the aniline group. |
¹³C NMR Analysis (Expected): The spectrum should display 9 distinct aromatic carbon signals, as the plane of symmetry is removed by the nitro group.
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 | Imidazole carbon, significantly downfield. |
| ~152 | C-4' | Carbon attached to the electron-donating amine group. |
| ~148 | C-5 | Carbon directly attached to the electron-withdrawing nitro group. |
| ~143, ~137 | C-7a, C-3a | Quaternary benzimidazole carbons. |
| ~129 | C-3', C-5' | Aniline carbons ortho to the benzimidazole. |
| ~118 | C-6 | Benzimidazole carbon meta to the nitro group. |
| ~115 | C-1' | Quaternary aniline carbon. |
| ~114 | C-2', C-6' | Aniline carbons meta to the benzimidazole, shielded by the amine. |
| ~112 | C-4, C-7 | Benzimidazole carbons ortho/para to the nitro group. |
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can further support the proposed structure.
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Expected Results:
-
Molecular Formula: C₁₃H₁₀N₄O₂
-
Exact Mass: 254.0804
-
Observed Ion [M+H]⁺: ~254.0877 (Calculated for C₁₃H₁₁N₄O₂⁺)
The fragmentation would likely involve the loss of NO₂ (46 Da) and subsequent cleavages of the heterocyclic core.
Definitive Structural Confirmation: X-Ray Crystallography
While the combination of NMR, IR, and MS provides compelling evidence, single-crystal X-ray diffraction is the gold standard for absolute structural proof. It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.
Expert Insight: Obtaining suitable single crystals can be challenging. Slow evaporation of a solution of the purified compound in a solvent like DMF or ethanol is a common starting point. While a crystal structure for the title compound is not found in the searched literature, the structure of a related zinc complex, [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II), reveals that the benzimidazole and aniline rings are not coplanar, subtending a dihedral angle of 18.24(8)°.[13] A similar non-planar conformation would be expected for this compound due to steric hindrance around the linking C-C bond.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Following a reliable synthesis, the application of FT-IR confirms the presence of key functional groups. High-resolution mass spectrometry validates the molecular formula. Finally, detailed 1D and 2D NMR experiments establish the precise atomic connectivity and constitution of the molecule. The collective data from these orthogonal techniques provides a self-validating system, leading to the unambiguous confirmation of the structure, paving the way for its further investigation in medicinal and materials chemistry applications.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 6. 71002-88-5|this compound|BLD Pharm [bldpharm.com]
- 7. ijrpc.com [ijrpc.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 4-(5-Nitrobenzimidazol-2-yl)aniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry and purification to formulation design and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(5-Nitrobenzimidazol-2-yl)aniline in a range of common organic solvents. While specific experimental data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to generate this critical dataset. We will explore the theoretical underpinnings of solubility based on the molecule's unique structure, present a detailed, field-proven experimental protocol, and discuss the interpretation and application of the resulting data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to solubility assessment.
Introduction: The Pivotal Role of Solubility for this compound
This compound is a heterocyclic compound featuring a benzimidazole core, a structure prevalent in many pharmacologically active molecules.[1] Its utility in areas such as medicinal chemistry underscores the necessity of a thorough physicochemical characterization, with solubility being a paramount parameter.[1]
-
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₀N₄O₂[2]
-
Molecular Weight: 254.24 g/mol [3]
-
Melting Point: 277-278 °C[4]
-
Key Structural Features:
-
Benzimidazole Core: A bicyclic system capable of hydrogen bonding (both donor and acceptor).
-
Nitro Group (-NO₂): A strong electron-withdrawing group that increases polarity and can participate in dipole-dipole interactions.
-
Aniline Moiety (-C₆H₄NH₂): Provides a primary amine group, a hydrogen bond donor, which can be protonated in acidic conditions.
-
-
The interplay of these functional groups dictates the compound's interaction with its environment. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high purity and yield.
-
Formulation Development: For a compound to be developed into a therapeutic, it must be formulated in a suitable delivery vehicle. Solubility data guides the selection of excipients and solvent systems for oral, parenteral, or topical dosage forms.[5]
-
Preclinical Studies: In vitro and in vivo testing often requires the compound to be in solution. Poor solubility can be a significant hurdle in obtaining reliable pharmacological and toxicological data.
Theoretical Framework and Solubility Prediction
The fundamental principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The structure of this compound suggests a complex polarity profile, making a more nuanced predictive model highly valuable.
Molecular Structure Analysis and Expected Interactions
The molecule possesses both polar (nitro, amine, imidazole N-H) and non-polar (aromatic rings) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can anticipate favorable interactions with the amine and imidazole N-H groups (as donors) and the nitro and imidazole nitrogen atoms (as acceptors).
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors and have significant dipole moments. They are likely to be effective solvents, particularly Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are known for their ability to dissolve complex, hydrogen-bonding solids.[7]
-
In Non-Polar Solvents (e.g., Toluene, Hexane): Due to the compound's significant polarity and hydrogen bonding capability, very low solubility is expected in these solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by weak solute-solvent (van der Waals) interactions.
Caption: Predicted intermolecular forces driving solubility.
Hansen Solubility Parameters (HSP) as a Predictive Tool
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model can be employed. This model deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
-
δH: Energy from hydrogen bonding.[8]
The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[9] While experimentally determining the HSP for a new compound requires its own set of experiments, software can be used to estimate these values based on its chemical structure. By comparing the estimated HSP of this compound with the known HSP of various solvents, one can create a ranked list of potentially good solvents for initial screening. This approach is particularly powerful as it can even predict miscibility in solvent blends, where two poor solvents can combine to make a good one.[10]
Strategic Selection of Organic Solvents for Screening
A well-designed solubility screen should include a diverse set of solvents that cover a range of polarities and hydrogen bonding capabilities. The selection should also be guided by practical considerations in the pharmaceutical industry, prioritizing solvents that are acceptable from a safety, environmental, and regulatory perspective.[11]
| Solvent Class | Example Solvents | Primary Interactions with Solute | Predicted Solubility |
| Non-Polar Aprotic | n-Hexane, Toluene | van der Waals forces | Very Low |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-dipole, H-bond acceptor | Moderate |
| Acetonitrile | Dipole-dipole, weak H-bond acceptor | Moderate | |
| Dimethylformamide (DMF) | Strong dipole, H-bond acceptor | High | |
| Dimethyl Sulfoxide (DMSO) | Very strong dipole, H-bond acceptor | Very High | |
| Polar Protic | Methanol, Ethanol | H-bond donor & acceptor | High |
| Isopropanol | H-bond donor & acceptor | Moderate to High |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[12] This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and World Health Organization (WHO) guidelines.[2][13]
Causality and Self-Validation
This protocol is designed to be self-validating. The key is to ensure that true thermodynamic equilibrium is reached, which represents the maximum amount of solute a solvent can hold under specified conditions. This is achieved by:
-
Using Excess Solid: This ensures the solution becomes saturated and remains so, with undissolved solid present throughout the experiment.
-
Controlled Agitation & Temperature: Constant temperature is critical as solubility is temperature-dependent.[14] Agitation ensures the entire solvent volume is exposed to the solid, facilitating the dissolution process.
-
Equilibrium Confirmation: The system's approach to equilibrium is monitored by sampling at multiple time points. The concentration of the dissolved solute should plateau, indicating that equilibrium has been reached.[13]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into several glass vials. The exact amount should be recorded.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. This should create a slurry where an excess of undissolved solid is clearly visible.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).
-
Agitate the samples at a constant, moderate speed.
-
-
Sampling and Phase Separation:
-
At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for the solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to separate the dissolved solute from any remaining solid particles.
-
Causality Check: The use of a fine filter ensures that only the truly dissolved compound is measured. Failure to remove microscopic particles will lead to an overestimation of solubility.[15]
-
-
Dilution and Analysis:
-
Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated quantitative method, such as UV-Vis Spectroscopy or HPLC (detailed in Section 5).
-
-
Confirmation of Equilibrium:
-
Compare the calculated concentrations from the 24, 48, and 72-hour time points. Equilibrium is confirmed if the concentrations are within a narrow, acceptable range (e.g., ±5%). If the concentration continues to rise, the experiment should be extended.
-
Quantitative Analysis of Solute Concentration
Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[16]
Caption: Experimental workflow for solubility determination.
HPLC Method Protocol
-
Instrument Setup:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set to a wavelength of maximum absorbance for this compound.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.999 to ensure linearity.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the peak area for the analyte.
-
Use the calibration curve equation to calculate the concentration in the diluted sample.
-
Apply the dilution factor to determine the final solubility concentration in the original solvent.
-
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
Interpretation: The results should be analyzed in the context of the theoretical predictions. High solubility in DMSO, DMF, and methanol would confirm the importance of hydrogen bonding and strong dipole interactions. Conversely, low solubility in hexane and toluene would validate the "like dissolves like" principle. Any unexpected results should prompt further investigation into specific solute-solvent interactions or potential issues with the solid form (e.g., polymorphism).
Conclusion
This guide provides a robust, scientifically grounded framework for determining the solubility of this compound in organic solvents. By integrating theoretical prediction with the gold-standard shake-flask experimental methodology, researchers can generate the reliable, high-quality data essential for advancing chemical and pharmaceutical development projects. The emphasis on causality and self-validation within the described protocols ensures that the obtained solubility values are thermodynamically sound and fit for purpose in critical decision-making processes, from early-stage research to late-stage formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility Measurements | USP-NF [uspnf.com]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. byjus.com [byjus.com]
- 7. â©1236⪠Solubility Measurements [doi.usp.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. paint.org [paint.org]
- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. books.rsc.org [books.rsc.org]
A Technical Guide to 4-(5-Nitrobenzimidazol-2-yl)aniline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(5-Nitrobenzimidazol-2-yl)aniline is a heterocyclic organic compound that stands at the intersection of two privileged scaffolds in medicinal chemistry: benzimidazole and nitroaromatics. With a molecular weight of approximately 254.24 g/mol , this molecule is not merely a static chemical entity but a versatile building block for the synthesis of novel therapeutic agents.[1][2][3] Its structure, featuring a reactive aniline group and an electron-withdrawing nitro group on the benzimidazole core, offers multiple avenues for chemical modification, making it a compound of significant interest in drug discovery programs targeting infectious diseases, oncology, and more. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, and its strategic importance in modern medicinal chemistry.
Introduction: The Significance of Privileged Scaffolds
In the field of drug development, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzimidazole ring system is a quintessential example of such a scaffold.[4] Its unique bicyclic structure, consisting of a fusion between benzene and imidazole rings, is a key feature in numerous clinically successful drugs, including proton-pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.[4]
The introduction of a nitro group, as seen in this compound, adds another layer of functional complexity and therapeutic potential. Nitroaromatic compounds are well-established as bioreductive prodrugs, which can be selectively activated under the hypoxic conditions characteristic of solid tumors or anaerobic microorganisms.[5] Therefore, this compound represents a pre-validated starting point for constructing novel chemical entities with tailored pharmacological profiles. This document serves to consolidate the critical technical data for this compound, providing researchers with the foundational knowledge required for its effective utilization.
Core Physicochemical & Structural Properties
The precise characterization of a compound is the bedrock of any research and development endeavor. The molecular weight dictates stoichiometry, while other properties influence solubility, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Quantitative Data Summary
A consolidated summary of the key physicochemical properties for this compound is presented below. These values are critical for experimental design, from reaction setup to analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₄O₂ | [1][2][3][6] |
| Average Molecular Weight | 254.24 g/mol | [1][2][3] |
| Monoisotopic (Exact) Mass | 254.2441 Da | [6][7] |
| CAS Registry Number | 71002-88-5 | [1][2][6][8] |
| Melting Point | 283-285 °C | [1][2] |
| Boiling Point (Predicted) | 551.3 ± 56.0 °C | [1][2] |
| Density (Predicted) | 1.456 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 9.99 ± 0.10 | [1][2] |
| InChI Key | VQAXRPAGHNBDHU-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)--INVALID-LINK--[O-])N | [3] |
Structural Representation
The arrangement of atoms defines the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the 2D structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Characterization Protocols
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research. The most common synthetic route is the Phillips-Ladenburg condensation.
Synthesis Pathway: Phillips-Ladenburg Condensation
This established method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. For the target molecule, 4-nitro-o-phenylenediamine is reacted with 4-aminobenzoic acid.[2] The acid medium, typically polyphosphoric acid (PPA) or Eaton's reagent, facilitates the cyclization and dehydration steps.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitro-o-phenylenediamine (1.0 eq) and 4-aminobenzoic acid (1.1 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10x the weight of the limiting reactant) with stirring. The PPA acts as both the solvent and the acidic catalyst.
-
Heating: Heat the reaction mixture to 180-200°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).
-
Work-up: After completion, allow the mixture to cool to approximately 80-90°C. Cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as 10% aqueous sodium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the final product with high purity.
Analytical Characterization Workflow
Self-validating protocols require orthogonal analytical techniques to confirm the identity, purity, and structure of the synthesized compound.
Caption: A typical workflow for analytical validation.
-
Expertise Insight: The choice of High-Resolution Mass Spectrometry (HRMS) is critical. While standard MS can confirm the nominal mass (254 Da), HRMS provides the exact mass (254.2441 Da), allowing for the unambiguous determination of the elemental formula (C₁₃H₁₀N₄O₂). This effectively rules out isobaric impurities and provides the highest level of confidence in the compound's identity.
Strategic Role in Drug Discovery
This compound is more than a chemical; it is a strategic starting point for generating novel molecular entities. Its structure contains three key modifiable regions.
Caption: Derivatization potential of the core scaffold.
-
The Aniline Group: This primary amine is a versatile chemical handle. It can readily undergo reactions such as acylation to form amides, sulfonylation to form sulfonamides, or serve as a nucleophile in substitution reactions, enabling the exploration of structure-activity relationships (SAR) by attaching various side chains.
-
The Benzimidazole N-H: The secondary amine within the imidazole ring can be alkylated. This modification is often used to improve pharmacokinetic properties, such as increasing solubility or metabolic stability.
-
The Nitro Group: The nitro functionality can be chemically reduced to an amine. This new amino group can then be used for further derivatization, creating a diamino-benzimidazole scaffold, or it can be retained for its potential role in bioreductive activation against specific targets.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.
-
Hazard Identification: The compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1][2][3] Recommended storage is at room temperature.
Conclusion
This compound, with a molecular weight of 254.24 g/mol , is a compound of significant strategic value for medicinal chemists and drug development professionals.[1][2][3] Its well-defined physicochemical properties, established synthesis routes, and immense potential for chemical derivatization make it an attractive scaffold for developing next-generation therapeutics. This guide has provided the core technical knowledge—from its fundamental properties to its practical application—to empower researchers to leverage this valuable chemical tool in their discovery programs.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]
- 3. 71002-88-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 7. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 8. pschemicals.com [pschemicals.com]
Purity Analysis of 4-(5-Nitrobenzimidazol-2-yl)aniline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 4-(5-Nitrobenzimidazol-2-yl)aniline, a key intermediate in pharmaceutical and materials science. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind a multi-modal analytical approach. We detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA) for the comprehensive characterization and purity determination of this molecule. Each section is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), to ensure a robust and self-validating analytical workflow.
Introduction: The Criticality of Purity for this compound
This compound (MW: 254.24 g/mol , Formula: C₁₃H₁₀N₄O₂) is a heterocyclic aromatic amine whose utility in drug discovery and organic electronics is intrinsically linked to its purity.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of final products. These undesirable components can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[2]
Regulatory bodies, guided by frameworks like the ICH Q3A guidelines, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[2] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making a robust analytical strategy non-negotiable in a GxP environment. This guide, therefore, presents a holistic approach to purity analysis, ensuring that each experimental choice is scientifically justified and contributes to a complete and trustworthy purity profile.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive assessment. The following sections detail the core techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and quantifying related substances. The method's ability to separate compounds with varying polarities makes it ideal for resolving the target molecule from potential impurities.
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic and heterocyclic structure of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) provides the necessary resolving power for a range of potential impurities with differing polarities. The acidic modifier helps to ensure sharp peak shapes by protonating the amine and benzimidazole functionalities.
-
Detection: UV detection is highly suitable due to the extensive chromophore system of the molecule. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength, likely around 254 nm or a higher wavelength where the nitroaromatic system absorbs strongly.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Mass Spectrometry (MS): Structural Elucidation of Impurities
When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities. By providing mass-to-charge ratio (m/z) information, it allows for the determination of molecular weights of co-eluting peaks and provides structural information through fragmentation analysis (MS/MS).
The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to proceed through several key pathways. The molecular ion [M+H]⁺ would be observed at m/z 255. Key fragment ions would likely arise from:
-
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.
-
Cleavage of the benzimidazole ring: This can lead to a variety of fragment ions characteristic of the benzimidazole core.
-
Fission of the bond between the aniline and benzimidazole rings.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the HPLC method described in section 2.1.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR spectroscopy provides unambiguous structural information and is invaluable for the definitive identification of the primary compound and any isolated impurities. ¹H and ¹³C NMR are fundamental for this purpose.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aniline and nitrobenzimidazole rings. The electron-withdrawing nitro group will cause a downfield shift of the protons on that ring system compared to the unsubstituted analogue. The ¹³C NMR will similarly provide a unique fingerprint of the carbon skeleton.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, especially for novel impurities.
-
Thermal Analysis: Assessing Stability and Solid-State Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and presence of residual solvents or hydrates.[3]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting, crystallization, and other phase transitions, providing a sharp melting point for a pure substance. The presence of impurities typically leads to a broadened and depressed melting endotherm.
-
TGA: Measures the change in mass of a sample as it is heated. It is used to quantify the amount of volatile components, such as water or residual solvents, and to determine the decomposition temperature.
-
Instrumentation: DSC and TGA instruments.
-
DSC Method:
-
Sample Pan: Aluminum pan.
-
Sample Size: 2-5 mg.
-
Temperature Program: Heat from ambient to a temperature above the melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Method:
-
Sample Pan: Platinum or ceramic pan.
-
Sample Size: 5-10 mg.
-
Temperature Program: Heat from ambient to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Impurity Profile: Anticipating and Identifying Related Substances
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of this compound typically involves the condensation of 4-amino-3-nitro-phenylamine with 4-aminobenzoic acid or a derivative thereof.
Potential Impurities:
| Impurity Type | Potential Structure/Identity | Rationale |
| Starting Materials | 4-amino-3-nitro-phenylamine, 4-aminobenzoic acid | Incomplete reaction |
| Isomers | Isomers with the nitro group at different positions | Non-selective nitration of precursors |
| By-products | Products from self-condensation of starting materials | Side reactions during synthesis |
| Degradation Products | Oxidation or hydrolysis products | Instability under certain storage or process conditions |
Conclusion: Ensuring Quality and Confidence
The purity analysis of this compound requires a scientifically rigorous and multi-faceted approach. By integrating chromatographic separations, mass spectrometric identification, definitive spectroscopic characterization, and thermal analysis, a comprehensive and trustworthy purity profile can be established. This in-depth guide provides the foundational principles and practical protocols for researchers and drug development professionals to ensure the quality, safety, and efficacy of materials and products derived from this important chemical entity. Adherence to these principles not only satisfies regulatory requirements but also underpins the scientific integrity of the research and development process.
References
Methodological & Application
synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline derivatives for anticancer studies
Application Notes & Protocols
Topic: Synthesis and Evaluation of 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Oncology
Cancer remains a formidable challenge to global health, characterized by uncontrolled cell growth and the emergence of multidrug resistance to existing therapies.[1] This necessitates a continuous search for novel chemical entities that can target malignant cells through diverse mechanisms. The benzimidazole scaffold has garnered significant attention from medicinal chemists as a "privileged structure" in drug development.[2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide range of biological macromolecules, leading to potent pharmacological activities.[3]
Benzimidazole derivatives have demonstrated a remarkable spectrum of anticancer mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases and topoisomerases.[1][3][4] The core structure of this compound presents a particularly interesting starting point for developing new anticancer agents. The nitro group at the 5-position can potentially act as a bioreductive trigger in the hypoxic environment of solid tumors, while the aniline moiety at the 2-position provides a versatile handle for synthetic modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and in vitro anticancer evaluation of novel derivatives based on the this compound core. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their quest for next-generation cancer therapeutics.
Part 1: Synthesis and Characterization
The synthesis of the core structure and its subsequent derivatization is a critical first step. The following protocols are based on established condensation reactions, offering a reliable and efficient pathway to the target compounds.[5][6]
Protocol: Synthesis of 4-(5-Nitro-1H-benzimidazol-2-yl)aniline (Core Compound)
This protocol details the synthesis of the parent compound via a one-pot reductive cyclocondensation reaction. This method is advantageous due to its operational simplicity and use of readily available starting materials.[6]
Reaction Scheme:
Caption: General workflow for the synthesis of the core compound and its derivatives.
Materials and Reagents:
-
4-Nitro-o-phenylenediamine (98% purity)
-
4-Aminobenzaldehyde (98% purity)
-
Sodium metabisulfite (Na₂S₂O₅) (Reagent grade)
-
Ethanol (Absolute)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Diatomaceous earth (Celite®)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate and Hexane (HPLC grade)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-nitro-o-phenylenediamine (10 mmol, 1.53 g) and 4-aminobenzaldehyde (10 mmol, 1.21 g).
-
Solvent Addition: Add 80 mL of ethanol followed by 20 mL of DMF to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of sodium metabisulfite (approx. 2.5 mmol, 0.48 g). The use of sodium metabisulfite serves as a mild oxidizing agent that facilitates the cyclization process.[7]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting materials.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 15 mL) to remove residual DMF and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying: Dry the purified yellow-orange solid under vacuum to obtain the final product, 4-(5-Nitro-1H-benzimidazol-2-yl)aniline.
Protocol: Synthesis of Amide Derivatives
This protocol provides a general method for derivatizing the aniline amino group of the core compound via acylation.
Procedure:
-
Dissolve the core compound (1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol) to the solution and cool the flask in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Characterization of Synthesized Compounds
It is imperative to confirm the identity and purity of all synthesized compounds before biological evaluation.
| Technique | Expected Observations for 4-(5-Nitro-1H-benzimidazol-2-yl)aniline |
| Melting Point | A sharp melting point indicates high purity. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching for NH₂ and imidazole), ~1590 (C=N stretching), ~1520 & 1340 (asymmetric and symmetric NO₂ stretching).[8] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons. A broad singlet for the aniline NH₂ protons, a broad singlet for the imidazole N-H proton, and distinct signals for the protons on the nitro-substituted and aniline-substituted benzene rings. |
| ¹³C NMR (DMSO-d₆) | Signals for all 13 carbon atoms, including the characteristic C=N carbon of the imidazole ring (~150-155 ppm). |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 255.08. |
Part 2: Protocols for In Vitro Anticancer Evaluation
In vitro assays are the cornerstone for the initial screening of novel compounds, providing critical data on cytotoxicity and potential mechanisms of action at a relatively low cost and high throughput.[9][10]
Caption: A streamlined workflow for the in vitro anticancer screening of synthesized compounds.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a normal cell line (e.g., MRC-5 lung fibroblast).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) (Cell culture grade).
-
Phosphate-Buffered Saline (PBS).
-
Doxorubicin or Cisplatin (as a positive control).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells containing only the medium with DMSO.
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format to compare the potency and selectivity of the derivatives.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. MRC-5 (Normal) | Selectivity Index (SI)* |
| Core Cmpd | 25.4 | 31.2 | 28.9 | >100 | >3.9 (MCF-7) |
| Derivative 1a | 8.1 | 10.5 | 9.3 | 85.6 | 10.6 (MCF-7) |
| Derivative 1b | 5.7 | 7.2 | 6.8 | 91.2 | 16.0 (MCF-7) |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 2.5 | 2.8 (MCF-7) |
| Note: Data are hypothetical. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. |
Exploratory Mechanism of Action Studies
For "hit" compounds that demonstrate high potency and selectivity, further investigation into their mechanism of action is warranted. Benzimidazole derivatives frequently induce cell death via apoptosis and can cause cell cycle arrest.[12][13]
Caption: Potential mechanisms of action for anticancer benzimidazole derivatives.
Protocol: Apoptosis Detection by Annexin V/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium), wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.
Protocol: Cell Cycle Analysis This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A to degrade RNA, and stain the cellular DNA with propidium iodide.
-
Analysis: Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase, for example, would suggest that the compound interferes with microtubule formation, a known mechanism for many benzimidazole compounds.[4]
Conclusion
This application guide provides a robust and detailed framework for the synthesis of novel this compound derivatives and their subsequent evaluation as potential anticancer agents. By following these protocols, researchers can efficiently generate new chemical entities, assess their cytotoxic profiles, and gain initial insights into their mechanisms of action. The versatility of the benzimidazole scaffold, combined with a systematic screening approach, holds significant promise for the discovery of new and effective cancer therapeutics.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to 4-(5-Nitrobenzimidazol-2-yl)aniline in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzimidazole core stands as a privileged scaffold, a testament to its remarkable ability to interact with a multitude of biological targets.[1][2] This guide focuses on a particularly promising building block: 4-(5-Nitrobenzimidazol-2-yl)aniline . The strategic placement of the nitro group and the primary amine offers a rich chemical playground for the synthesis of diverse compound libraries with significant therapeutic potential. This document serves as a comprehensive resource for researchers, providing not only detailed synthetic protocols and application notes but also the underlying scientific rationale to empower innovative drug design.
Physicochemical Properties and Strategic Importance
The this compound molecule, with the chemical formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol , is a solid, typically appearing as a brown to white powder.[3] Its strategic importance in medicinal chemistry is rooted in the unique interplay of its constituent functional groups.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₃H₁₀N₄O₂ | Provides the basic atomic composition. |
| Molecular Weight | 254.24 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |
| Appearance | Brown to white solid | Physical state at standard conditions. |
| Key Functional Groups | Primary Aromatic Amine (-NH₂) | A versatile handle for a wide range of chemical modifications, including acylation, alkylation, and cross-coupling reactions. It can also act as a hydrogen bond donor in receptor interactions. |
| Nitro Group (-NO₂) | A strong electron-withdrawing group that can modulate the electronic properties of the benzimidazole ring system. It can also serve as a handle for further transformations, such as reduction to an amino group, opening avenues for additional derivatization. The nitro group has been implicated in the bioactivity of certain classes of drugs, including some antimicrobial and anticancer agents.[4] | |
| Benzimidazole Core | A bicyclic heterocyclic aromatic system that is a known pharmacophore in numerous FDA-approved drugs. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[5] |
Synthesis of the Core Building Block: A Validated Protocol
The synthesis of this compound can be efficiently achieved through the condensation of 4-nitro-o-phenylenediamine with 4-aminobenzaldehyde in the presence of an oxidizing agent. This method, adapted from established procedures for benzimidazole synthesis, offers a reliable and scalable route to the target compound.[4]
Protocol 1: Synthesis of this compound
This protocol details the oxidative condensation of 4-nitro-o-phenylenediamine and 4-aminobenzaldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
4-aminobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethoxyethane (DME)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1.0 equivalent) and 4-aminobenzaldehyde (1.0 equivalent) in dimethoxyethane (DME).
-
Initial Stirring: Stir the mixture at 0°C in an ice bath for 2 hours.
-
Intermediate Formation: Reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Oxidative Cyclization: Add an additional volume of DME and sodium metabisulfite (1.01 equivalents) to the reaction mixture. Stir the mixture under reflux for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.
-
Work-up: After completion of the reaction, pour the mixture onto ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
The use of sodium metabisulfite as an oxidizing agent is crucial for the cyclization of the Schiff base intermediate to the benzimidazole ring.
-
Dimethoxyethane is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.
-
Monitoring the reaction by TLC is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.
Caption: Synthetic workflow for this compound.
Derivatization Strategies: Expanding the Chemical Space
The true power of this compound as a building block lies in its amenability to a wide range of chemical transformations. The primary amine serves as a key handle for derivatization, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Protocol 2: N-Acylation of this compound
This protocol describes a general method for the acylation of the primary amine, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[6]
Materials:
-
This compound
-
Acyl chloride or Acetic anhydride (1.2 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution to 0°C and slowly add the acyl chloride or acetic anhydride (1.2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 3. sartorius.com [sartorius.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Novel Benzimidazole-Based Schiff Bases
Topic: Protocol for Synthesizing Schiff's Bases from 4-(5-Nitrobenzimidazol-2-yl)aniline Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of novel Schiff bases derived from this compound. The benzimidazole nucleus is a critical pharmacophore in modern drug discovery, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The formation of a Schiff base by introducing an azomethine (-C=N-) linkage extends the conjugation and introduces new coordination sites, often enhancing the therapeutic potential of the parent molecule.[4][5] This guide explains the underlying reaction mechanism, offers a detailed step-by-step synthesis protocol, outlines rigorous characterization techniques, and provides expert insights into ensuring reaction success and product purity.
Introduction and Scientific Rationale
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-C=N-).[6][7] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone).[8] Their versatile biological activities and ability to form stable metal complexes have made them a focal point in medicinal chemistry and materials science.[9][10]
The strategic selection of this compound as the primary amine precursor is based on the established pharmacological importance of the benzimidazole scaffold. As a structural isostere of natural purines, the benzimidazole moiety can interact with various biological macromolecules, leading to potent therapeutic effects such as antitumor, antimicrobial, and anti-inflammatory activities.[1][5][11] By reacting this potent core with various aromatic aldehydes, a library of novel Schiff base derivatives can be generated, each with unique electronic and steric properties poised for investigation in drug development programs.
This document serves as a field-proven guide for the reliable synthesis, purification, and characterization of these promising compounds.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two primary stages. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[8][12]
-
Dehydration: The hemiaminal intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is the rate-determining step and is typically accelerated by acid catalysis.[13] The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O), thereby facilitating the formation of the C=N double bond.[13][14]
The overall reaction is an equilibrium process. To drive the reaction toward the product, it is common to remove the water formed, either by azeotropic distillation or by conducting the reaction in a dehydrating solvent.
Caption: General mechanism of acid-catalyzed Schiff base formation.
Synthesis Protocol
This protocol details a general method applicable to the reaction of this compound with various substituted aromatic aldehydes.
Materials and Equipment
Reagents:
-
This compound (starting amine)[15]
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Capillary tubes for melting point determination
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Schiff base synthesis.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 254.24 mg) in absolute ethanol (20-30 mL) with gentle warming and stirring until a clear solution is obtained.
-
Reagent Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (1.0 mmol). Stir the mixture for 5 minutes.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-6 hours.[16][17]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Product Isolation: After completion, cool the reaction flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. The solid product that forms is collected by vacuum filtration using a Büchner funnel.[18]
-
Purification: Wash the crude solid product with a small amount of cold ethanol followed by diethyl ether to remove soluble impurities. For further purification, recrystallize the product from hot ethanol or a suitable solvent like DMF.[19][20] The choice of solvent depends on the solubility of the specific Schiff base derivative.[19]
-
Drying: Dry the purified crystalline product in a vacuum oven at 50-60°C for several hours to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation and Characterization
The successful synthesis of the Schiff base must be confirmed through rigorous analytical characterization. The following tables summarize the expected data for a representative synthesis.
Table 1: Example Reagents and Typical Reaction Parameters
| Aromatic Aldehyde | Molar Ratio (Amine:Aldehyde) | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Product Appearance |
| Salicylaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 3 | 85-95 | Yellow Crystalline Solid |
| 4-Chlorobenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 4 | 80-90 | Pale Yellow Powder |
| 4-Nitrobenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 2 | 90-98 | Bright Yellow Solid |
| 4-Anisaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 4 | 85-95 | Off-white Crystalline Solid |
Table 2: Key Spectroscopic Data for Product Validation
| Analysis Technique | Evidence of Schiff Base Formation |
| FT-IR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1610-1640 cm⁻¹ .[14][21][22] |
| ¹H NMR | Disappearance of aldehyde -CHO proton (~9-10 ppm) and amine -NH₂ protons. Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.5-9.5 ppm region.[11][14] |
| ¹³C NMR | Appearance of a signal for the azomethine carbon (-C=N-) in the δ 160-170 ppm range.[6] |
| Mass Spec (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base. |
| Melting Point | A sharp and distinct melting point indicates high purity of the final compound.[14] |
Trustworthiness and Self-Validating System
The integrity of this protocol relies on a self-validating system where results from multiple analytical techniques converge to confirm the identity and purity of the product.
-
Cross-Verification: A positive result is only confirmed when FT-IR shows the requisite C=N bond, ¹H NMR shows the azomethine proton, and Mass Spectrometry confirms the correct molecular weight. Relying on a single technique is insufficient.
-
Purity Assessment: The presence of a sharp melting point and clean NMR spectra are primary indicators of purity. If the ¹H NMR spectrum shows a persistent peak for the aldehyde proton (~9-10 ppm), it indicates incomplete reaction or contamination.[23] In such cases, further purification via recrystallization or column chromatography is mandatory.[19][20]
-
Stability: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[8][19] Therefore, synthesized compounds should be stored in a desiccator under inert conditions to prevent degradation.
By adhering to this multi-faceted approach to characterization and purification, researchers can ensure the production of high-quality, reliable compounds for subsequent biological screening and drug development studies.
References
- 1. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 3. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unikresearch.com [unikresearch.com]
- 10. Schiff base - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. asianpubs.org [asianpubs.org]
- 15. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. isca.in [isca.in]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sphinxsai.com [sphinxsai.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: In-Vitro Antimicrobial Screening of 4-(5-Nitrobenzimidazol-2-yl)aniline Analogs
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its diverse pharmacological activities, including potent antimicrobial effects.[1][2] This is attributed, in part, to its structural resemblance to purine, a key component in the biosynthesis of nucleic acids and proteins in bacterial cells.[3] The incorporation of a nitro group, particularly at the 5-position of the benzimidazole ring, has been a strategic approach to enhance antimicrobial potency. Nitroaromatic compounds often act as prodrugs, undergoing intracellular reduction to generate toxic reactive intermediates that can damage cellular macromolecules, including DNA.[4][5] This guide provides a comprehensive framework for the in-vitro antimicrobial screening of a novel series of 4-(5-Nitrobenzimidazol-2-yl)aniline analogs, outlining detailed protocols and the scientific rationale underpinning each experimental step.
Mechanism of Action: The Role of the Nitro Group
The antimicrobial activity of nitroaromatic compounds is intrinsically linked to the reductive bioactivation of the nitro (NO₂) group.[5][6] This process is typically carried out by nitroreductases present in susceptible microorganisms.[7] The reduction of the nitro group is a stepwise process that generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro anion radical (NO₂⁻).[4][5] These reactive species can induce significant cellular damage through various mechanisms, such as:
-
DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and helical destabilization, ultimately disrupting DNA replication and transcription.[4][5]
-
Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to a state of oxidative stress within the microbial cell.[6]
-
Enzyme Inhibition: The reactive intermediates can interact with and inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
The selective toxicity of these compounds towards microorganisms is often attributed to the higher expression or specific types of nitroreductases in these organisms compared to mammalian cells.[6]
Experimental Workflow for Antimicrobial Screening
A systematic approach is crucial for the effective evaluation of novel antimicrobial candidates. The following workflow outlines the key stages in the in-vitro screening of this compound analogs.
Caption: A three-phase workflow for the in-vitro antimicrobial screening of novel compounds.
Detailed Protocols
Preparation of Test Compounds and Microbial Cultures
a. Solubilization of Test Compounds: The this compound analogs should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution of known concentration (e.g., 10 mg/mL). It is crucial to ensure complete dissolution. The final concentration of DMSO in the test medium should not exceed 1% (v/v) to avoid any intrinsic antimicrobial effects of the solvent.
b. Microbial Strains: A panel of clinically relevant and standard reference strains of bacteria and fungi should be used for the screening. This should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
c. Inoculum Preparation: For bacterial cultures, prepare a suspension in sterile saline or broth from a fresh overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. For fungal cultures, prepare a spore suspension and adjust the concentration as per standardized protocols.
Primary Screening: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[8]
Protocol:
-
Prepare Mueller-Hinton agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension.
-
Allow the plates to dry for 3-5 minutes.
-
Aseptically place sterile filter paper discs (6 mm in diameter) onto the surface of the inoculated agar.
-
Pipette a known volume (e.g., 10 µL) of each test compound solution onto a separate disc.
-
Include a positive control (a standard antibiotic disc, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (a disc with the solvent, e.g., DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9] This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Protocol:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.
-
Add 100 µL of the test compound solution (at a starting concentration, e.g., 1000 µg/mL in broth) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls. Well 11 (growth control) will contain 50 µL of broth and 50 µL of the microbial inoculum. Well 12 (sterility control) will contain 100 µL of uninoculated broth.
-
Prepare the standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3][10][11]
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and the wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, appropriately labeled drug-free agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates, indicating a ≥99.9% reduction in the initial inoculum.[11][12]
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of the different analogs.
Table 1: In-Vitro Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Analog 1 | 16 | 8 | 32 | 64 | 32 | >128 |
| Analog 2 | 8 | 4 | 16 | 32 | 16 | 64 |
| Analog 3 | 32 | 16 | 64 | >128 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 16 |
Table 2: Bactericidal/Fungicidal Activity of Active Analogs (MBC/MFC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Analog 2 | 16 | 8 | 32 | 64 | 32 | >64 |
Safety and Handling
Benzimidazole and its derivatives should be handled with care.[13][14][15][16][17] Nitroaromatic compounds may have toxic properties.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.[14][19]
-
Storage: Store the compounds in a cool, dry, and well-ventilated place in tightly sealed containers.[16]
-
Disposal: Dispose of all chemical waste, including unused compounds and contaminated materials, in accordance with institutional and local regulations for hazardous waste.[20][21] Do not dispose of down the drain.[21]
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. microchemlab.com [microchemlab.com]
- 4. journals.asm.org [journals.asm.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. chainnetwork.org [chainnetwork.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. benchchem.com [benchchem.com]
- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 20. ptb.de [ptb.de]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
Application Notes & Protocols: Evaluating 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives as Potential Anti-HCV Agents
Introduction
Hepatitis C Virus (HCV), a positive-stranded RNA virus belonging to the Flaviviridae family, represents a significant global health challenge, with an estimated 170 million people chronically infected worldwide.[1] Chronic HCV infection is a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the high cost of therapy and the emergence of drug-resistant variants necessitate a continued search for novel, effective, and accessible anti-HCV agents.[1]
A critical target in the HCV life cycle is the NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome.[2][3] Its essential role and lack of a human counterpart make it an ideal target for antiviral drug development. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting HCV NS5B polymerase.[1][2][4][5] These agents typically function as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme to disrupt its function.[2][4] This guide provides a detailed overview and experimental protocols for the synthesis and evaluation of a specific subclass, 4-(5-Nitrobenzimidazol-2-yl)aniline derivatives, as potential anti-HCV agents.
Part 1: Mechanism of Action - Allosteric Inhibition of NS5B Polymerase
The primary mechanism by which this compound derivatives inhibit HCV replication is through allosteric inhibition of the NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's catalytic active site, these benzimidazole-based NNIs bind to distinct, non-catalytic pockets on the enzyme.[2][4]
Binding to an allosteric site induces a conformational change in the polymerase, which can impede its function in several ways, such as blocking the initiation of RNA synthesis or hindering the enzyme's flexibility required for elongation.[2] Studies on similar benzimidazole inhibitors have identified that resistance mutations often map to the "thumb" domain of the NS5B polymerase, specifically around residues like proline 495.[4] This region is distant from the active site, confirming its role as a key allosteric regulatory site and validating it as a target for small-molecule inhibitors.[4]
References
- 1. ijrpc.com [ijrpc.com]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives bearing substituted biphenyls as hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors: structure-activity relationship studies and identification of a potent and highly selective inhibitor JTK-109 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(5-Nitrobenzimidazol-2-yl)aniline in the Synthesis of High-Performance Azo Disperse Dyes
Introduction: The Strategic Importance of the Benzimidazole Moiety in Dye Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] However, its utility extends significantly into the realm of materials science, particularly in the synthesis of high-performance dyes. The incorporation of a benzimidazole nucleus into an azo dye structure can enhance the tinctorial strength, improve thermal stability, and confer unique photophysical properties to the resulting chromophore.[3] This application note provides a comprehensive guide to the synthesis and application of azo disperse dyes derived from 4-(5-Nitrobenzimidazol-2-yl)aniline, a versatile intermediate for creating vibrant and durable colorants for hydrophobic fibers such as polyester.
The presence of the nitro group in the 5-position of the benzimidazole ring acts as a potent electron-withdrawing group, which can significantly influence the color of the final dye by extending the electronic conjugation and shifting the absorption maximum to longer wavelengths (bathochromic shift). This guide will detail the synthesis of a representative disperse dye, elucidating the critical experimental parameters and the underlying chemical principles.
Synthetic Strategy: A Two-Stage Approach to Azo Dye Formation
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling .[4][5]
-
Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C).[6] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[7]
-
Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then immediately reacted with an electron-rich coupling component. For the synthesis of disperse dyes intended for polyester, aromatic amines such as N,N-diethylaniline are commonly employed as coupling agents. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para-position, to form the stable azo linkage (-N=N-), resulting in the formation of the dye molecule.[8]
Experimental Protocols
Protocol 1: Synthesis of a Representative Disperse Dye
This protocol outlines the synthesis of a disperse dye by coupling diazotized this compound with N,N-diethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filtration apparatus
Part A: Diazotization of this compound
-
Preparation of the Amine Salt: In a 250 mL beaker, suspend 2.54 g (0.01 mol) of this compound in 50 mL of water.
-
Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. A fine suspension of the amine hydrochloride salt will form.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Completion of Reaction: Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
Part B: Azo Coupling Reaction
-
Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of glacial acetic acid.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupling solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the mixture is neutral to litmus paper. This will ensure complete coupling.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture in the ice bath for another hour.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the crude dye with copious amounts of cold water until the filtrate is colorless and neutral.
-
Drying and Purification: Dry the dye in an oven at 60-70 °C. For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of a disperse azo dye.
Data Presentation: Properties of the Synthesized Dye
The performance characteristics of the synthesized disperse dye are critical for its application in the textile industry. The following table summarizes the key properties of a representative dye prepared from this compound and N,N-diethylaniline, applied to polyester fabric.
| Property | Result | Method/Standard |
| Color Shade on Polyester | Bright Reddish-Orange | Visual Assessment |
| Absorption Maximum (λmax) | 485 nm (in DMF) | UV-Visible Spectroscopy |
| Light Fastness | 5-6 | ISO 105-B02 |
| Wash Fastness (Color Change) | 4-5 | ISO 105-C06 |
| Wash Fastness (Staining) | 4 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4 | ISO 105-X12 |
Note: Fastness ratings are on a scale of 1 to 5 for washing and rubbing (5 being excellent) and 1 to 8 for light fastness (8 being maximum fastness).
Application Protocol: Disperse Dyeing of Polyester Fabric
This protocol describes a standard high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized Azo Disperse Dye
-
Polyester Fabric (pre-scoured and dried)
-
Dispersing Agent (e.g., a lignosulfonate-based product)
-
Acetic Acid
-
High-temperature, high-pressure (HTHP) dyeing apparatus
Procedure:
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:20 (fabric weight:water volume).
-
Dye Dispersion: Make a paste of the finely powdered dye (e.g., 1% on weight of fabric) with a small amount of dispersing agent and cold water. Add this paste to the dye bath with stirring.
-
pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Dyeing Process:
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
-
Cooling and Rinsing:
-
Cool the dye bath to 70 °C.
-
Remove the dyed fabric and rinse thoroughly with hot and then cold water.
-
-
Reduction Clearing (Optional but Recommended): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80 °C for 15-20 minutes.
-
Final Rinsing and Drying: Rinse the fabric again with hot and cold water, neutralize with a weak acetic acid solution if necessary, and finally dry.
Causality Behind Experimental Choices
-
Low Temperature for Diazotization: The diazonium salt is thermally unstable and can decompose to form phenols, leading to unwanted byproducts and reduced dye yield.[9] Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium salt.
-
Acidic Medium for Diazotization: The presence of a strong mineral acid is necessary to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.[10]
-
Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt is not isolated and is used immediately in the coupling reaction.[4]
-
pH Control in Azo Coupling: The pH of the coupling reaction is crucial. Coupling to aromatic amines like N,N-diethylaniline is typically carried out in a weakly acidic medium (pH 4-5) to ensure the presence of the free amine as the active nucleophile while preventing the decomposition of the diazonium salt.[8]
-
High-Temperature Dyeing of Polyester: Polyester is a hydrophobic and highly crystalline fiber, which makes dye penetration difficult at lower temperatures. High-temperature dyeing (around 130 °C) provides the necessary energy to swell the fibers and allow the disperse dye molecules to diffuse into the polymer matrix.[11]
Conclusion
This compound serves as an excellent precursor for the synthesis of high-performance azo disperse dyes. The presence of the nitrobenzimidazole moiety contributes to desirable properties such as good color strength and fastness on polyester. The straightforward two-step synthesis involving diazotization and azo coupling, followed by a standard high-temperature dyeing protocol, allows for the creation of vibrant and durable colored textiles. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this and related benzimidazole derivatives in the development of novel colorants for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. ijirset.com [ijirset.com]
- 10. youtube.com [youtube.com]
- 11. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 4-(5-Nitrobenzimidazol-2-yl)aniline
Abstract: This document provides a detailed experimental guide for the N-alkylation of 4-(5-Nitrobenzimidazol-2-yl)aniline, a key synthetic transformation for modifying this pharmaceutically relevant scaffold. We delve into the underlying chemical principles, including the critical issue of tautomerism and regioselectivity, and present two robust, field-proven protocols: a standard method using potassium carbonate in DMF and an alternative approach utilizing Phase-Transfer Catalysis (PTC). This guide is intended for researchers in medicinal chemistry and drug development, offering step-by-step instructions, characterization guidelines, and troubleshooting advice to ensure successful synthesis.
Introduction and Scientific Context
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties[1]. The N-alkylation of the benzimidazole ring is a fundamental strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.
The substrate, this compound, presents a unique synthetic challenge due to the presence of multiple nitrogen atoms that can potentially be alkylated. However, the most significant challenge arises from the inherent tautomerism of the 5-nitrobenzimidazole core, which can lead to the formation of regioisomeric products. Understanding and controlling this aspect is paramount for a successful and reproducible synthesis.
Chemical Logic and Mechanistic Insights
The Challenge of Tautomerism and Regioselectivity
The 5-nitrobenzimidazole moiety exists as a dynamic equilibrium of two tautomers: the 5-nitro (I a) and 6-nitro (I b) forms. Alkylation can therefore occur on the nitrogen atom at either the 1- or 3-position, leading to a mixture of 1,5- and 1,6-disubstituted regioisomers[2].
The electron-withdrawing nature of the nitro group deactivates the benzimidazole system, reducing the nucleophilicity of the ring nitrogens. However, upon deprotonation with a base, the resulting benzimidazolide anion is a potent nucleophile. The ratio of the final 1,5- and 1,6-isomers can be influenced by the reaction conditions, including the choice of solvent and base, although a mixture is commonly obtained[2]. Separation of these isomers typically requires careful column chromatography[2].
Caption: Tautomeric equilibrium and resulting regioisomers upon N-alkylation.
The S N 2 Reaction Mechanism
The N-alkylation of benzimidazoles with alkyl halides proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism.
-
Deprotonation: A base (e.g., K₂CO₃, NaH) abstracts the acidic proton from the N-H of the benzimidazole ring, generating a nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new N-C bond.
The aniline N-H is significantly less acidic than the benzimidazole N-H and is therefore not readily deprotonated under these conditions, minimizing competing alkylation at the aniline nitrogen.
Experimental Protocols
Two primary protocols are presented below. Protocol A is a standard, widely used method, while Protocol B offers an alternative using phase-transfer catalysis, which can be beneficial for certain substrates and improve reaction rates under milder conditions.
Protocol A: Standard N-Alkylation in DMF
This method utilizes potassium carbonate as a mild and effective base in the polar aprotic solvent DMF, which readily dissolves the reactants and facilitates the S N 2 reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example | Notes |
| This compound | C₁₃H₁₀N₄O₂ | 254.25 | >95% | Sigma-Aldrich | Starting material. |
| Alkyl Halide (e.g., Ethyl Iodide) | C₂H₅I | 155.97 | 99% | Acros Organics | Use 1.2 - 1.5 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | >99% | Fisher Scientific | Use 2.0 - 3.0 equivalents. |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 99.8% | Acros Organics | Use as solvent (approx. 0.1 M). |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | Mixture | ~86.18 | ACS Grade | VWR | For chromatography. |
| Deionized Water | H₂O | 18.02 | - | - | For work-up. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Saturated | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | >98% | Sigma-Aldrich | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Initiation: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate, to separate the product isomers from any remaining impurities.
Protocol B: N-Alkylation under Phase-Transfer Catalysis (PTC)
This protocol is particularly effective for achieving alkylation under solid-liquid conditions, avoiding high temperatures and potentially improving yields. The phase-transfer catalyst facilitates the transfer of the benzimidazolide anion from the solid phase (K₂CO₃) to the organic phase where the reaction occurs[3][4].
Additional Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example | Notes |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | >99% | Sigma-Aldrich | Phase-transfer catalyst (0.1 eq). |
| Acetonitrile (ACN), anhydrous | C₂H₃N | 41.05 | 99.8% | Acros Organics | Alternative solvent to DMF. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or DMF (approx. 0.1 M).
-
Alkylation: Add the alkyl halide (1.2 eq) to the stirring suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50°C).
-
Monitoring and Work-up: Follow steps 7-12 as described in Protocol A. The inorganic salts can be removed by filtration before quenching with water, which can simplify the work-up.
General Experimental Workflow
The overall process, from initial setup to final analysis, follows a logical progression that is crucial for success.
Caption: General experimental workflow for the N-alkylation of this compound.
Characterization of Products
Proper characterization is essential to confirm the identity and purity of the synthesized N-alkylated product(s). As a mixture of regioisomers is expected, careful analysis of spectroscopic data is required.
Expected Analytical Data (for a hypothetical N-ethyl product)
| Technique | Expected Observations |
| TLC | The product spot(s) should have a higher R f value than the starting material. The two regioisomers may be distinguishable as two close-running spots with an appropriate solvent system. |
| ¹H NMR (400 MHz, DMSO-d₆) | - Disappearance of the broad N-H singlet from the starting material (typically > 12 ppm).- Appearance of a quartet around δ 4.2-4.5 ppm (N-CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃) for the ethyl group.- Aromatic protons will show distinct shifts for each regioisomer. |
| ¹³C NMR (100 MHz, DMSO-d₆) | - Appearance of new aliphatic signals for the ethyl group (e.g., ~40-45 ppm for N-CH₂ and ~14-16 ppm for CH₃).- Shifts in the aromatic carbon signals of the benzimidazole core compared to the starting material. |
| HRMS (ESI+) | The observed mass [M+H]⁺ should correspond to the calculated exact mass of the N-alkylated product (e.g., for C₁₅H₁₄N₄O₂, Calculated [M+H]⁺: 283.1195, Found: 283.119x). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive alkyl halide.- Insufficiently anhydrous conditions.- Base is not strong enough or has degraded.- Low reaction temperature. | - Check the purity of the alkyl halide.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use freshly opened or properly stored K₂CO₃. Consider a stronger base like NaH if necessary.- Increase the reaction temperature. |
| Multiple Products Observed | - Formation of expected regioisomers.- O-alkylation of the nitro group (rare).- Dialkylation or quaternization of the benzimidazole ring. | - This is expected. Optimize column chromatography for better separation[2].- Use milder conditions (lower temperature, less reactive alkylating agent).- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). |
| Difficult Purification | - Isomers are co-eluting.- Residual DMF in the crude product. | - Try different solvent systems for chromatography (e.g., Dichloromethane/Methanol).- Ensure thorough washing with water and brine during work-up to remove all DMF. |
References
Application Notes & Protocols: Strategic Use of 4-(5-Nitrobenzimidazol-2-yl)aniline in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most important target classes in modern drug discovery. Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized treatment paradigms in oncology and beyond.[1][2]
Within the vast chemical space of kinase inhibitors, the benzimidazole nucleus stands out as a "privileged scaffold."[3][4][5] Its rigid, bicyclic structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many potent inhibitors.[6] This guide focuses on a specific, highly versatile building block: 4-(5-Nitrobenzimidazol-2-yl)aniline . This intermediate offers a strategic entry point for developing diverse libraries of kinase inhibitors due to its unique trifecta of chemical features:
-
The Benzimidazole Core: Provides the essential hinge-binding motif.
-
The Aniline Moiety: Serves as a primary, nucleophilic handle for coupling with various heterocyclic systems (e.g., quinazolines, pyrimidines) to build the core inhibitor structure.[2][7]
-
The Nitro Group: Acts as a latent functional group that can be chemically reduced to a primary amine, providing a secondary vector for chemical modification and exploration of structure-activity relationships (SAR).[8]
This document provides a comprehensive overview, detailed synthetic protocols, and practical insights for leveraging this compound in a kinase inhibitor discovery program.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is crucial for reaction planning and characterization.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀N₄O₂ | [9] |
| Molecular Weight | 254.24 g/mol | [9] |
| Synonyms | 2-(p-aminophenyl)-5-nitrobenzimidazole; 4-(5-Nitro-1H-benzoimidazol-2-yl)-phenylamine | [9] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥97% (commercially available) | [9] |
Strategic Overview of Synthetic Workflow
The utilization of this compound follows a logical and modular synthetic strategy. The primary aniline group is first used in a coupling reaction to construct the main inhibitor backbone. The nitro group is often preserved during this step and then selectively reduced in a subsequent step to yield a new amino group. This secondary amine serves as a new point for diversification, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers should optimize conditions based on their specific substrates and laboratory equipment.
Protocol 1: Synthesis of a Core Inhibitor via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the coupling of this compound with a 4-chloroquinazoline, a common reaction in the synthesis of EGFR inhibitors.[2][10]
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (or other suitable chloro-heterocycle) (1.05 eq)
-
Isopropanol (or n-Butanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Standard reflux apparatus, magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the 4-chloroquinazoline (1.05 eq).
-
Add isopropanol to the flask to create a slurry (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) to the mixture. The base scavenges the HCl generated during the reaction, driving it to completion.
-
Heat the reaction mixture to reflux (typically 80-85 °C for isopropanol) and maintain for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials. The formation of a new, typically less polar spot and the consumption of the aniline starting material indicate reaction progress.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product often forms.
-
Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then water to remove residual salts and solvent.
-
Dry the product under vacuum. If necessary, the crude product can be further purified by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of the nitro-substituted intermediate to its corresponding amine, opening a new avenue for chemical elaboration. The use of tin(II) chloride dihydrate is a classic and reliable method.[8]
Materials:
-
N-(4-(5-Nitrobenzimidazol-2-yl)phenyl)quinazolin-4-amine (from Protocol 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend the nitro-intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 eq) to the suspension. The large excess is required to ensure complete reduction.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The product amine will have a significantly different Rf value than the nitro starting material.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully and slowly add saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. Caution: This neutralization is exothermic and will release CO₂ gas. Ensure adequate venting.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove the fine tin salt precipitate. Wash the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.
-
The product can be purified by column chromatography if necessary.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[8][11]
Materials:
-
Target protein kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
In the microplate, add the assay buffer, the specific kinase substrate, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding a mixture of the target kinase and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).
-
Stop Reaction & Detect ATP: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Measure Light: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP and provides the luciferase/luciferin components to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Context and Data Interpretation
Derivatives of anilino-quinazolines and anilino-pyrimidines are known to inhibit a range of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2][10]
Caption: Simplified EGFR signaling pathway targeted by inhibitors.
Structure-Activity Relationship (SAR) Insights: The true power of the this compound scaffold lies in the systematic evaluation of SAR. The table below illustrates representative data for related benzimidazole-based kinase inhibitors, highlighting how structural modifications can impact biological activity.
| Compound Class | Modification | Target Kinase(s) | Representative IC₅₀ | Reference |
| 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | Substitution on aniline ring | Aurora B, PLK1, FAK, VEGFR2 | Submicromolar | [6] |
| 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones | Varied substitutions | VEGFR-2, FGFR-1, PDGFRβ | < 0.1 µM | [12] |
| 4-Anilinoquinazolines | 3-position substitution on aniline | EGFR | Potent inhibition | [7] |
| N-(benzimidazol-2-yl-methyl) benzamides | Varied benzamide substitutions | RTKs (general) | Active vs A549 cells | [13] |
Key Takeaways for SAR Development:
-
Aniline Substituents: Small, lipophilic, and electron-withdrawing groups on the aniline ring often enhance potency against kinases like EGFR.[7]
-
The Secondary Amine: The amine generated from the nitro reduction is a critical point for adding solubilizing groups (e.g., morpholine, piperazine) or groups that can form additional interactions in the solvent-exposed region of the ATP pocket, potentially improving potency and selectivity.[10]
-
Multi-Kinase Inhibition: The benzimidazole scaffold is versatile and can be adapted to inhibit multiple kinases, which can be advantageous for overcoming drug resistance.[6][12]
Conclusion
This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its pre-installed hinge-binding motif and dual points for chemical diversification—the primary aniline and the latent nitro group—provide an efficient and modular route to constructing extensive libraries for SAR exploration. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this versatile scaffold in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 10. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, structure-activity relationships and in vivo characterization of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones: a novel class of receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors | Pharmakeftiki [pharmakeftiki.hsmc.gr]
developing fluorescent probes from 4-(5-Nitrobenzimidazol-2-yl)aniline
An Application Note and Comprehensive Protocol for the Development of Fluorescent Probes from 4-(5-Nitrobenzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of novel fluorescent probes based on the this compound scaffold. This core structure offers a unique combination of intrinsic fluorescence, environmental sensitivity, and versatile chemical handles for targeted modifications. We present a logical workflow from initial synthesis and characterization to the design and validation of analyte-specific probes. The protocols herein are grounded in established photophysical principles, such as Photo-induced Electron Transfer (PET), and are designed to be self-validating. This guide is intended to empower researchers to harness the potential of this promising molecular scaffold for applications in biological imaging, diagnostics, and drug discovery.
Introduction: The Potential of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. The strategic placement of a nitro group at the 5-position and an aniline group at the 4'-position of the phenyl ring attached to the 2-position of the benzimidazole creates the compound this compound. This structure is an excellent candidate for fluorescent probe development due to several key features:
-
Intrinsic Fluorescence: The extended π-conjugated system of the benzimidazole ring system often results in inherent fluorescence, providing a foundational signal for probe design.
-
Environmental Sensitivity: The fluorescence properties of benzimidazole derivatives are frequently sensitive to the local microenvironment, including polarity, pH, and viscosity, which can be harnessed for specific sensing applications.
-
Tunable Photophysics: The electron-withdrawing nitro group and the electron-donating amino group can create a push-pull system, making the molecule's fluorescence highly sensitive to electronic perturbations. This is a key feature for designing "turn-on" or "turn-off" probes based on mechanisms like Photo-induced Electron Transfer (PET).
-
Synthetic Tractability: The aniline amino group provides a versatile synthetic handle for introducing analyte-specific recognition moieties (receptors) without disrupting the core fluorophore.
This guide will walk through the synthesis, characterization, and application of this scaffold in creating targeted fluorescent probes.
Synthesis and Purification of the Core Scaffold
The synthesis of this compound is typically achieved through the condensation of 4-nitro-1,2-phenylenediamine with 4-aminobenzaldehyde, followed by in-situ oxidation. This established method is reliable and scalable for laboratory purposes.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis and purification of the core scaffold.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-nitro-1,2-phenylenediamine
-
4-aminobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and 4-aminobenzaldehyde (1.21 g, 10 mmol) in 100 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Add sodium metabisulfite (1.9 g, 10 mmol) as the oxidizing agent.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Filter the crude product using a Buchner funnel and wash the solid with cold ethanol (2 x 20 mL).
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure this compound.
-
Dry the final product under vacuum.
Self-Validation: The purity of the final compound should be confirmed by NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC to ensure it is free of starting materials and by-products before proceeding.
Photophysical Characterization of the Core Scaffold
Understanding the intrinsic spectroscopic properties of the core scaffold is critical for designing effective probes.
Protocol 3.1: Spectroscopic Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Fluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the purified this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Working Solutions: Prepare a series of working solutions (e.g., 1-10 µM) in the solvent of interest (e.g., PBS buffer, pH 7.4 for biological applications).
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Emission: Excite the sample at its λₘₐₓ and record the emission spectrum. Note the maximum emission wavelength (λₑₘ).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where 'x' denotes the sample and 'st' the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Solvatochromism Study: Repeat the absorption and emission measurements in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetonitrile, water) to assess the scaffold's sensitivity to the environment.
Expected Results and Interpretation
| Parameter | Expected Result | Interpretation |
| λₘₐₓ (Absorption) | ~350-400 nm | Corresponds to the π-π* transitions of the conjugated system. |
| λₑₘ (Emission) | ~450-550 nm | A significant Stokes shift is expected, which is beneficial for reducing self-quenching. |
| Quantum Yield (Φ) | Low to moderate | The nitro group can act as a quencher, which is a key feature for designing "turn-on" probes. |
| Solvatochromism | Bathochromic shift in polar solvents | Indicates a more polar excited state, typical of intramolecular charge transfer (ICT) characters. |
Designing Analyte-Specific Probes: A PET-Based pH Probe Example
The aniline moiety is an ideal site for derivatization. By attaching a receptor unit, we can create a probe that responds to a specific analyte. A classic design strategy involves modulating the Photo-induced Electron Transfer (PET) process.
Mechanism: PET-Based Sensing
In many fluorescent probes, a fluorophore is linked to a receptor unit that also has a non-bonding electron pair (like an amine). In the ground state, upon excitation, an electron from the receptor's HOMO can transfer to the fluorophore's LUMO, quenching the fluorescence. This is the "OFF" state. When the receptor binds to its target analyte (e.g., a proton), the energy level of its HOMO is lowered, preventing the electron transfer and restoring fluorescence. This is the "ON" state.
Diagram of the PET Sensing Mechanism
Caption: The "turn-on" fluorescence mechanism via inhibition of PET.
Protocol 4.1: Development of a pH-Sensitive Probe
By introducing an additional receptor like a morpholine or piperazine group onto the aniline nitrogen, we can create a highly sensitive pH probe. For this example, we will describe the functionalization with a morpholine moiety.
Synthesis Step: N-Alkylation with 4-(2-chloroethyl)morpholine
-
Dissolve this compound (1 mmol) in anhydrous DMF (20 mL).
-
Add potassium carbonate (K₂CO₃, 3 mmol) as a base.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 mmol) to the mixture.
-
Stir the reaction at 80°C for 12-18 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to yield the pH probe.
Protocol 4.2: Characterization of the pH Probe
Procedure:
-
Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to pH 12).
-
Prepare a 10 µM solution of the pH probe in each buffer.
-
Record the fluorescence emission spectrum (exciting at the λₘₐₓ) for each solution.
-
Plot the fluorescence intensity at the emission maximum against the pH value.
-
Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation.
Expected Outcome: The probe is expected to be non-fluorescent or weakly fluorescent at high pH values (basic conditions) where the morpholine nitrogen is deprotonated and can act as an electron donor for PET. As the pH decreases, the nitrogen becomes protonated, PET is inhibited, and a significant increase in fluorescence intensity ("turn-on" response) should be observed. This response makes the probe suitable for mapping pH gradients in cellular compartments like lysosomes.
General Application Workflow for a New Probe
The principles described for the pH probe can be extended to other analytes by choosing an appropriate receptor.
Diagram of the Probe Development and Application Workflow
Troubleshooting & Optimization
optimizing reaction conditions for 4-(5-Nitrobenzimidazol-2-yl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The core of this synthesis is the formation of the benzimidazole ring, typically through the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. In this specific case, the reaction involves the condensation of 4-nitro-o-phenylenediamine with 4-aminobenzoic acid or a related derivative. The presence of the nitro and amino functional groups introduces specific challenges that require careful control of reaction conditions.
The most common synthetic route is a variation of the Phillips condensation reaction, which involves heating the reactants in the presence of a dehydrating agent or a catalyst.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my target compound, this compound. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent issue in benzimidazole synthesis and can stem from several factors. A systematic evaluation of your experimental setup is the best approach to pinpoint the problem.[2]
Potential Causes and Solutions:
-
Purity of Starting Materials: The starting material, 4-nitro-o-phenylenediamine, is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the yield.[2]
-
Solution: Ensure you are using high-purity starting materials. If necessary, purify the 4-nitro-o-phenylenediamine by recrystallization before use.
-
-
Incomplete Reaction: The condensation reaction may not be going to completion.
-
Solution:
-
Increase Reaction Temperature: The Phillips condensation often requires elevated temperatures, sometimes in the range of 180-200°C, especially when using a dehydrating agent like polyphosphoric acid (PPA).[3]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, extend it until the starting material spot disappears.
-
Optimize Catalyst/Dehydrating Agent: The choice and amount of catalyst or dehydrating agent are crucial. Polyphosphoric acid is a common choice, but other catalysts like ZrOCl2 or even microwave-assisted synthesis with catalysts like montmorillonite K-10 can be explored for improved yields.[4]
-
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and lower yields.
-
Solution: A 1:1 molar ratio of 4-nitro-o-phenylenediamine to 4-aminobenzoic acid is typically optimal.[5] Carefully measure your reactants to ensure the correct stoichiometry.
-
-
Side Reactions: The presence of the nitro and amino groups can lead to unwanted side reactions. The amino group can be susceptible to oxidation.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Problem 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are these side products and how can I prevent their formation?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.
Potential Side Products and Prevention Strategies:
-
Polymerization: o-Phenylenediamines can be prone to polymerization under harsh acidic or oxidative conditions.
-
Prevention:
-
Controlled Temperature: Avoid excessively high temperatures. Gradually increase the temperature to the desired point.
-
Inert Atmosphere: As mentioned previously, an inert atmosphere can prevent oxidative polymerization.
-
-
-
N-Alkylation/N-Arylation: If using solvents that can act as alkylating or arylating agents under the reaction conditions, this can lead to substitution on the benzimidazole nitrogen.
-
Prevention: Choose an appropriate solvent. High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common, but their reactivity should be considered.[6] In many cases, using a dehydrating agent like PPA can also serve as the solvent.
-
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.
-
Prevention: Ensure sufficient reaction time and temperature. The presence of a strong acid catalyst is essential to promote the cyclization step.
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
Answer: Effective purification is crucial to obtain a high-purity product. The polarity of the molecule, with both a nitro and an amino group, will influence the choice of purification method.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzimidazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and petroleum ether.[3] Experiment with different solvent systems to find the optimal one for your product.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound. A typical eluent system could be a gradient of ethyl acetate in petroleum ether.[3]
-
-
Acid-Base Extraction: The basicity of the aniline nitrogen and the benzimidazole nitrogens allows for purification via acid-base extraction.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product should move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.
-
Filter and dry the precipitated solid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of 2-arylbenzimidazoles, such as this compound, typically proceeds through a condensation reaction. The generally accepted mechanism involves two key steps:
-
Schiff Base Formation: The amino group of the 4-nitro-o-phenylenediamine attacks the carbonyl carbon of the 4-aminobenzoic acid (or its activated form), followed by dehydration to form a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group of the phenylenediamine then attacks the imine carbon of the Schiff base in an intramolecular cyclization. Subsequent dehydration and aromatization lead to the formation of the stable benzimidazole ring.
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"4-nitro-o-phenylenediamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-aminobenzoic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Schiff_Base" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclized_Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Target_Product" [shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF", label="this compound"];
"4-nitro-o-phenylenediamine" -> "Schiff_Base" [label="Condensation"]; "4-aminobenzoic_acid" -> "Schiff_Base"; "Schiff_Base" -> "Cyclized_Intermediate" [label="Intramolecular Cyclization"]; "Cyclized_Intermediate" -> "Target_Product" [label="Dehydration & Aromatization"]; } enddot
Caption: General reaction mechanism for the synthesis of this compound.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: Optimizing the following parameters is crucial for a successful synthesis:
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 120 - 200 °C | Higher temperatures are often needed to drive the dehydration and cyclization steps to completion.[3] |
| Reaction Time | 2 - 24 hours | The reaction should be monitored by TLC to determine the optimal time for completion. |
| Catalyst/Reagent | Polyphosphoric Acid (PPA), Eaton's Reagent, ZrOCl2 | These act as both a catalyst and a dehydrating agent to facilitate the condensation and cyclization.[3][4] |
| Solvent | PPA (as solvent), DMF, DMSO | High-boiling point solvents are often used. PPA can serve as both solvent and catalyst.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the starting materials and product, especially the amino groups.[2] |
Q3: Can I use 4-aminobenzaldehyde instead of 4-aminobenzoic acid?
A3: Yes, using an aldehyde is a very common and often more efficient method for synthesizing 2-substituted benzimidazoles.[5][7] The reaction of 4-nitro-o-phenylenediamine with 4-aminobenzaldehyde would proceed via a similar mechanism, forming a Schiff base followed by cyclization. This approach often requires an oxidizing agent to facilitate the final aromatization step.
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start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Purity of Starting Materials"]; check_conditions [label="Review Reaction Conditions (Temp, Time)"]; check_stoichiometry [label="Verify Reactant Stoichiometry"]; purification [label="Optimize Purification Method"]; recrystallization [label="Recrystallization (Vary Solvents)"]; chromatography [label="Column Chromatography"]; acid_base [label="Acid-Base Extraction"]; success [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; start -> check_conditions; start -> check_stoichiometry; check_reagents -> check_conditions; check_conditions -> check_stoichiometry; check_stoichiometry -> purification; purification -> recrystallization; purification -> chromatography; purification -> acid_base; recrystallization -> success; chromatography -> success; acid_base -> success; } enddot
Caption: A systematic workflow for troubleshooting common issues in the synthesis.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, there is a growing interest in developing greener synthetic routes for benzimidazoles. Some approaches include:
-
Catalyst-free Synthesis: Some methods report the synthesis of 2-aryl benzimidazoles in solvents like acetonitrile at room temperature without a catalyst, although reaction times may be longer.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with less energy consumption.[4]
-
Use of Greener Catalysts: Researchers are exploring the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste.[8] For instance, supported gold nanoparticles have been shown to be effective catalysts.[8]
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. eijppr.com [eijppr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(5-Nitrobenzimidazol-2-yl)aniline
Welcome to the technical support guide for the purification of crude 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS RN: 71002-88-5).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic intermediate in high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Molecule: A Chemist's Perspective
Before selecting a purification strategy, it is critical to understand the physicochemical properties of this compound. Its structure contains three key functional regions that dictate its behavior:
-
A Basic Aniline Moiety (-NH₂): This primary aromatic amine group is basic and can be protonated under acidic conditions to form a water-soluble ammonium salt.[3][4]
-
An Acidic Benzimidazole N-H: The N-H proton of the imidazole ring is weakly acidic. This acidity is enhanced by the electron-withdrawing effect of the nitro group on the fused benzene ring. It can be deprotonated by a sufficiently strong base to form an anionic salt.
-
A Polar Nitroaromatic System: The presence of the nitro group (-NO₂) and the extended π-system makes the molecule quite polar and imparts a characteristic color, typically ranging from brown to yellow.[1] It is a solid with a high melting point (277-278 °C).[1]
This amphoteric nature—possessing both acidic and basic sites—is the key to unlocking powerful separation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude sample of unknown purity?
A1: For an initial cleanup, recrystallization is often the most efficient first step, provided a suitable solvent can be identified.[5] It is excellent for removing minor impurities and can yield highly crystalline material.[6] If the crude product is heavily contaminated with unreacted starting materials or significant byproducts, a more robust technique like column chromatography or a preliminary acid-base extraction may be necessary before final recrystallization.
Q2: My compound appears as a streak or a poorly resolved spot on a silica gel TLC plate. What does this mean?
A2: Streaking on silica gel TLC is common for polar, basic compounds like anilines. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography. To resolve this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to your mobile phase (eluent). This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.
Q3: Can I use acid-base extraction to purify this compound?
A3: Absolutely. Acid-base extraction is a highly effective technique for this molecule, particularly for removing neutral impurities.[7] By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1 M HCl), the basic aniline group will be protonated, pulling the desired compound into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) will precipitate the purified product, which can then be collected by filtration.[3][4]
Q4: My purified product is still colored. Does this indicate an impurity?
A4: Not necessarily. The this compound molecule is inherently colored (typically a yellow, orange, or brown solid) due to its extended conjugated system and the nitro group, which is a strong chromophore.[1] However, a very dark or tarry appearance in the crude product often suggests the presence of polymeric or degradation byproducts. The goal of purification is to obtain a crystalline solid with a consistent color and a sharp melting point.
Purification Workflow Decision Guide
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for purification strategy selection.
Troubleshooting Guide
Problem 1: Low Recovery After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Very little or no solid crashes out upon cooling. | 1. Too much solvent was used: The solution is not saturated. 2. Inappropriate solvent choice: The compound is too soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Place the flask in an ice bath to maximize precipitation.[8] 3. If crystals still don't form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] 4. Re-evaluate your solvent choice using the protocol below. |
| A significant amount of product remains in the mother liquor. | Substantial solubility in the cold solvent: The chosen solvent is not ideal. | 1. Cool the mother liquor to a lower temperature (e.g., 0 °C or -20 °C) to recover more material. 2. Perform a second recrystallization on the recovered material. 3. Consider a two-solvent system (e.g., Ethanol/Water, DMF/Water) where the product is soluble in the first solvent and insoluble in the second (the anti-solvent). |
Experimental Protocol: Solvent Screening for Recrystallization [6]
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature until the tube contains about 0.5 mL. Note the solubility.
-
If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the solubility at high temperature.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent dissolves the compound poorly when cold but very well when hot.
| Solvent Candidate | Solubility (Cold) | Solubility (Hot) | Remarks |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. May require a larger volume. |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, good for removing non-polar impurities.[8] |
| Ethyl Acetate | Slightly Soluble | Soluble | Good for moderately polar compounds. |
| Acetone | Soluble | Very Soluble | May not be ideal as solubility is high at room temp, leading to poor recovery. |
| Toluene | Insoluble | Sparingly Soluble | Unlikely to be a good single solvent due to the compound's polarity. |
| DMF / DMSO | Very Soluble | Very Soluble | Likely too powerful as single solvents, but excellent for dissolving the crude product before adding an anti-solvent like water. |
Problem 2: Product Co-elutes with an Impurity During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC or TLC analysis of column fractions shows two or more compounds with very similar Rf values. | Similar Polarity: The impurity and the product have very similar polarities and functional groups, making separation on silica gel difficult. | 1. Optimize the Mobile Phase: Switch to a different solvent system (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). Sometimes changing the solvent class has a dramatic effect on selectivity.[10] 2. Use a Shallow Gradient: If using gradient elution, make the gradient much shallower in the region where the compounds elute to increase resolution. 3. Change the Stationary Phase: If silica is not working, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase silica (C18), though this requires aqueous mobile phases.[11] 4. Pre-Purification: Use acid-base extraction to remove the problematic impurity before running the column. For example, if the impurity is a neutral byproduct, an acid wash will extract your product into the aqueous phase, leaving the impurity behind in the organic layer. |
Experimental Protocol: Flash Column Chromatography [12]
-
Select Eluent: Identify a solvent system by TLC that gives your product an Rf value of ~0.3 and good separation from impurities. Remember to add ~0.5% triethylamine if streaking is observed.
-
Pack Column: Wet pack a silica gel column with your starting eluent (e.g., 98:2 Ethyl Acetate/Hexane).
-
Load Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. This often gives better resolution.
-
Elute: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute your compound.
-
Analyze: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: The Compound Decomposes on the Silica Gel Column
| Symptom | Possible Cause | Troubleshooting Steps |
| A yellow/brown streak remains at the top of the column, and the overall recovery is very low. TLC analysis of the eluted fractions shows multiple new spots. | Compound Instability: The compound is sensitive to the acidic nature of standard silica gel.[11] | 1. Deactivate the Silica: Run a "plug" of your mobile phase containing 1-2% triethylamine through the column before loading your sample. This will neutralize the most acidic sites. 2. Use Neutral Alumina: Switch to neutral alumina as your stationary phase, which is less acidic than silica. 3. Avoid Chromatography: Rely on non-chromatographic methods like recrystallization or acid-base extraction if the compound is too unstable. |
Workflow for Acid-Base Extraction
This diagram illustrates how the amphoteric nature of this compound can be used to separate it from a neutral impurity.
Caption: Acid-base extraction workflow for purification.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
common byproducts in 4-(5-Nitrobenzimidazol-2-yl)aniline synthesis and removal
Welcome to the technical support center for the synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to resolve them.
Question 1: My final product is a mixture of spots on the TLC plate, with one spot corresponding to the starting material. How do I remove unreacted starting materials?
Answer:
This is a common issue arising from incomplete reaction. The primary starting materials, 4-nitro-o-phenylenediamine and 4-aminobenzoic acid, can persist in the crude product. Their removal is crucial for obtaining pure this compound.
Causality: The Phillips condensation reaction, which is the cornerstone of this synthesis, requires specific conditions (e.g., adequate temperature, reaction time, and acidic catalyst) to proceed to completion. Suboptimal conditions can lead to the presence of unreacted starting materials.
Solution Protocol: Selective Purification
The key to separating the desired product from the starting materials lies in exploiting their differential solubilities and acid-base properties.
Step-by-Step Purification Protocol:
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Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid group of the unreacted 4-aminobenzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
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Separate the aqueous layer.
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Next, wash the organic layer with a dilute aqueous HCl solution (e.g., 1 M HCl). The unreacted 4-nitro-o-phenylenediamine, being basic, will be protonated and form a water-soluble ammonium salt, which will also move into the aqueous layer.
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Wash the organic layer with brine and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Evaporate the solvent to yield the purified product.
-
-
Recrystallization:
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Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, a mixed solvent system is often effective.
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Recommended Solvent System: Ethanol/water or Tetrahydrofuran (THF)[1].
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or THF).
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Gradually add hot water until the solution becomes slightly cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.
-
-
TLC Monitoring:
To monitor the purification process, use a suitable TLC mobile phase. A common system for separating benzimidazole derivatives is a mixture of a non-polar and a polar solvent.
-
Recommended TLC Mobile Phase: Ethyl acetate/Petroleum ether (2:1) or Benzene/Acetone (7:3)[1][2].
-
The product, being more polar than the starting materials, will have a lower Rf value.
Question 2: I see an intermediate spot on my TLC that is not the product or starting materials. What is it and how do I get rid of it?
Answer:
The intermediate spot is likely the N-acylated, uncyclized intermediate, N-(2-amino-5-nitrophenyl)-4-aminobenzamide . Its presence indicates that the final cyclization step is incomplete.
Causality: The formation of the benzimidazole ring is a two-step process: initial acylation of the o-phenylenediamine by the carboxylic acid to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization with the elimination of water. Insufficient heating or a weak acidic environment can stall the reaction at the intermediate stage.
Solution Protocol: Driving the Reaction to Completion and Purification
-
Driving the Reaction:
-
If the reaction is still in progress, you can try to drive it to completion by increasing the reaction time or temperature, or by adding a stronger acid catalyst like polyphosphoric acid (PPA).
-
-
Purification to Remove the Intermediate:
-
The intermediate has different polarity compared to the final product and starting materials, allowing for its separation by column chromatography.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane is often effective. Start with a lower polarity mixture and gradually increase the concentration of ethyl acetate. The less polar starting materials will elute first, followed by the intermediate, and finally the more polar product.
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
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Unreacted Starting Materials: 4-nitro-o-phenylenediamine and 4-aminobenzoic acid.
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Incomplete Cyclization Intermediate: N-(2-amino-5-nitrophenyl)-4-aminobenzamide.
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Isomeric Byproducts: If the starting 4-nitro-o-phenylenediamine contains isomeric impurities (e.g., 3-nitro-o-phenylenediamine), you may form isomeric benzimidazole byproducts.
Q2: How can I prevent the formation of the N-acylated intermediate?
A2: To minimize the formation of the intermediate and promote complete cyclization, ensure the following:
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Adequate Reaction Temperature and Time: The Phillips condensation often requires elevated temperatures (typically 180-200°C) and sufficient reaction time (several hours) to ensure the dehydration and ring closure step goes to completion[1].
-
Effective Acid Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or refluxing in 4N HCl, is crucial for promoting the intramolecular cyclization[3].
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate mobile phase (e.g., Ethyl acetate/Petroleum ether, 2:1)[1]. The reaction is complete when the starting material spots have disappeared and a new, lower Rf spot corresponding to the product is prominent.
Q4: What are the key physical properties of the product and potential byproducts that can be used for their separation?
A4: The differences in polarity, solubility, and acid-base properties are key to separation. The following table summarizes these properties:
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 254.24 | 283-285 | Soluble in THF and hot ethanol. | |
| 4-nitro-o-phenylenediamine | 153.14 | 199-201 | Sparingly soluble in water; soluble in ethanol, acetone, and aqueous acid. | |
| 4-aminobenzoic acid | 137.14 | 187-189 | Slightly soluble in cold water, more soluble in hot water and ethanol; soluble in aqueous base. | |
| N-(2-amino-5-nitrophenyl)-4-aminobenzamide | 272.26 | Decomposes | Expected to be polar and have some solubility in polar organic solvents. |
Data sourced from various chemical suppliers and databases.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the synthesis of this compound and the points at which byproducts can form.
Caption: Synthetic pathway and common byproduct formation.
References
Technical Support Center: Optimization of Catalyst for One-Pot Synthesis of 2-Arylbenzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-arylbenzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic one-pot synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows low conversion. What are the likely causes?
A1: Low conversion is a common issue that can often be traced back to several factors. Firstly, assess your catalyst's activity. If you are using a solid-supported catalyst, ensure it hasn't been deactivated by improper storage or exposure to atmospheric moisture. For metal-based catalysts, leaching or poisoning can be a concern. Secondly, evaluate your reaction conditions. Sub-optimal temperature, insufficient reaction time, or an inappropriate solvent can all hinder the reaction rate. Finally, the purity of your starting materials, particularly the o-phenylenediamine and the aryl aldehyde, is critical, as impurities can inhibit the catalyst.[1][2]
Q2: I am observing significant byproduct formation. What are the common side-products and how can I minimize them?
A2: A frequent byproduct in this synthesis is the corresponding benzoxazole.[3] This can arise if the reaction conditions favor the competing condensation with trace amounts of water or other nucleophiles. Over-oxidation of the intermediate Schiff base can also lead to undesired products. To minimize byproduct formation, ensure your reaction is carried out under an inert atmosphere if your catalyst is sensitive to air and moisture. Optimizing the amount of oxidant used is also crucial; an excess can lead to side reactions.[4][5] Additionally, fine-tuning the reaction temperature can often favor the desired reaction pathway.
Q3: How do I choose the right catalyst for my specific substrates?
A3: The choice of catalyst is highly dependent on the electronic nature of your aryl aldehyde and o-phenylenediamine. Electron-donating or electron-withdrawing groups on the aldehyde can significantly influence the reaction rate and yield.[6] For electron-rich aldehydes, a milder catalyst may be sufficient, while electron-deficient aldehydes might require a more active catalyst. It is advisable to screen a small panel of catalysts, such as Lewis acids (e.g., In(OTf)₃), solid-supported acids (e.g., Amberlite IR-120), or metal nanoparticles (e.g., Au/TiO₂), to identify the optimal choice for your specific substrate combination.[7][8]
Q4: What is the role of an oxidant in this reaction, and is it always necessary?
A4: In the one-pot synthesis starting from an aldehyde, an oxidant is typically required for the cyclodehydrogenation of the intermediate dihydrobenzimidazole to the final benzimidazole product.[4][9] Common oxidants include air, hydrogen peroxide, or iodine.[3][4][10] However, some catalytic systems can proceed without an external oxidant, utilizing the catalyst itself to facilitate the oxidative cyclization. Catalyst-free methods under specific conditions, such as microwave irradiation, have also been reported.[11] The necessity of an oxidant depends on the chosen synthetic route and catalyst.
Q5: My product is difficult to purify. What are some effective purification strategies?
A5: Purification challenges often arise from the presence of unreacted starting materials, the catalyst, and closely related byproducts. If using a heterogeneous catalyst, simple filtration is a key advantage.[12] For homogeneous catalysts, an aqueous workup to remove the catalyst followed by column chromatography is standard. If you are struggling with co-eluting impurities, consider recrystallization from a suitable solvent system. In some cases, derivatization of the product to alter its polarity can facilitate separation, followed by removal of the derivatizing group.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Science | Suggested Solution |
| Inactive Catalyst | The catalyst may have degraded due to improper storage (e.g., exposure to air or moisture) or may have been poisoned by impurities in the reactants or solvent. For solid-supported catalysts, the active sites may be blocked. | Procure fresh catalyst or regenerate the existing catalyst according to literature procedures. Ensure starting materials and solvents are of high purity and anhydrous where necessary. Consider performing the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, or conversely, high temperatures may be causing degradation of reactants, intermediates, or the product. | Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature that balances reaction rate with product stability. |
| Incorrect Solvent Choice | The solvent plays a crucial role in dissolving the reactants, stabilizing intermediates, and influencing the catalyst's activity. A poor solvent can lead to low solubility of reactants or deactivation of the catalyst. | Experiment with a variety of solvents with different polarities (e.g., ethanol, acetonitrile, DMF, or even solvent-free conditions).[13][14] Green solvents like water can also be effective in some systems.[15] |
| Inappropriate Reactant Stoichiometry | An incorrect molar ratio of o-phenylenediamine to aryl aldehyde can lead to the formation of undesired side products or leave one of the reactants in excess, making purification difficult and lowering the yield of the desired product. | Typically, a 1:1 or a slight excess of one reactant (e.g., 1:1.1) is used. Optimize the stoichiometry by running a series of small-scale reactions with varying reactant ratios. |
Problem 2: Catalyst Deactivation and Reusability Issues
| Potential Cause | Underlying Science | Suggested Solution |
| Leaching of Active Species | For heterogeneous catalysts, the active metal or acidic species may leach into the reaction medium, leading to a loss of activity over subsequent runs and contamination of the product. | After the reaction, filter the catalyst and analyze the filtrate for the presence of the active species (e.g., by ICP-MS for metal catalysts). If leaching is significant, consider using a different support material or modifying the catalyst preparation method to enhance the stability of the active sites. |
| Fouling of Catalyst Surface | Polymeric or tar-like byproducts can deposit on the surface of a heterogeneous catalyst, blocking the active sites and preventing access for the reactants. | After each use, wash the catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination at a high temperature can be used to burn off organic residues and regenerate the catalyst. |
| Poisoning by Substrate or Product | The product, 2-arylbenzimidazole, or even the starting diamine can coordinate strongly to the catalyst's active sites, leading to product inhibition or catalyst poisoning.[1] | If product inhibition is suspected, it may be necessary to use a higher catalyst loading or design a continuous flow system where the product is constantly removed from the reaction zone. For substrate poisoning, ensure the purity of the starting materials. |
Experimental Workflows & Protocols
General Protocol for One-Pot Synthesis of 2-Arylbenzimidazoles
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-phenylenediamine (1.0 mmol), aryl aldehyde (1.0 mmol), and the catalyst (e.g., 5-10 mol%).
-
Add the chosen solvent (e.g., 5-10 mL of ethanol).
-
If required, add the oxidant (e.g., H₂O₂).
-
Stir the reaction mixture at the optimized temperature for the determined reaction time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter the catalyst and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-arylbenzimidazole.
Catalyst Screening Workflow
To identify the optimal catalyst for a new set of substrates, a parallel screening approach is recommended.
Caption: Catalyst screening workflow for optimizing the synthesis of 2-arylbenzimidazoles.
Mechanistic Insights
The one-pot synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aryl aldehyde generally proceeds through the following key steps:
Caption: Generalized reaction mechanism for the one-pot synthesis of 2-arylbenzimidazoles.
The catalyst can play a role in multiple steps, including activating the aldehyde carbonyl for the initial condensation, facilitating the intramolecular cyclization, and promoting the final oxidative dehydrogenation. Understanding which step is rate-limiting for your specific system is key to effective optimization.
References
- 1. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 4. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 5. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline
Welcome to the technical support guide for the synthesis of 4-(5-Nitrobenzimidazol-2-yl)aniline. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved through the condensation of a substituted o-phenylenediamine with an aromatic aldehyde or its corresponding carboxylic acid.[1] The most prevalent and scalable methods involve the reaction of 4-nitro-1,2-phenylenediamine with either 4-aminobenzaldehyde or 4-aminobenzoic acid.
Common Synthetic Routes
-
Reductive Cyclization (One-Pot Method): This approach involves the reaction of an o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄).[2][3] The nitro group is reduced in situ to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring. While efficient, controlling selectivity and side reactions during scale-up can be challenging.
-
Condensation with an Aldehyde: A common route involves reacting 4-nitro-1,2-phenylenediamine with 4-aminobenzaldehyde.[4] The reaction proceeds through an imine intermediate, followed by an oxidative cyclization to form the aromatic benzimidazole ring.[4] Various catalysts and oxidants can be employed to facilitate this transformation.[5][6]
-
Phillips-Ladenburg Condensation (Carboxylic Acid): This classic method involves heating 4-nitro-1,2-phenylenediamine with 4-aminobenzoic acid in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid.[7][8][9] The acid catalyzes both the initial amide formation and the subsequent dehydrative cyclization. This method is robust but requires managing highly corrosive reagents and high temperatures.[10]
For the purposes of this guide, we will focus on the Phillips-Ladenburg condensation, as it is a frequently utilized and well-documented method for this class of compounds.
General Workflow: Phillips-Ladenburg Synthesis
The diagram below outlines the critical stages of the synthesis, from raw material charging to final product isolation.
Caption: Key stages in the Phillips-Ladenburg synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low Yield & Stalled Reactions
Q: My reaction yield is consistently low (<70%), and HPLC analysis shows significant amounts of unreacted 4-nitro-1,2-phenylenediamine. What are the likely causes?
A: This is a common issue when scaling up and can point to several factors:
-
Insufficient Mixing: In larger reactors, especially with viscous media like polyphosphoric acid (PPA), inadequate agitation can create "dead spots" where reagents are not properly mixed or heated. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogeneous slurry.
-
Poor Temperature Control: The dehydrative cyclization step is highly temperature-dependent.[8][10] Cold spots in the reactor will slow the reaction rate significantly. Verify that your heating mantle or jacket provides uniform heating and that the internal temperature probe is accurately reflecting the bulk mixture temperature.
-
Water Contamination: The Phillips-Ladenburg reaction is a condensation reaction that produces water. If the reaction environment is not sufficiently anhydrous or if the water produced is not effectively removed (especially in non-PPA systems), it can inhibit the reaction equilibrium. Using a Dean-Stark trap or running the reaction under a vacuum can help in applicable solvent systems.
-
Reagent Quality: Ensure the purity of your starting materials. 4-aminobenzoic acid can degrade over time, and the purity of PPA can vary between suppliers, affecting its catalytic activity.
Troubleshooting Workflow: Low Conversion
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrpc.com [ijrpc.com]
Validation & Comparative
Comparative Guide to the Biological Activity of 4-(5-Nitrobenzimidazol-2-yl)aniline Analogs
Authored by: A Senior Application Scientist
Introduction: The Promise of the Nitrobenzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" for its ability to interact with a wide array of biological targets.[1] When functionalized with a nitro group and a 2-substituted aniline, as in the lead compound 4-(5-Nitrobenzimidazol-2-yl)aniline, this scaffold gives rise to a class of molecules with significant and diverse biological activities.[2][3] The rationale for developing analogs of this core structure is rooted in the principles of medicinal chemistry: to systematically modify the parent molecule to enhance potency, improve selectivity for a specific target, reduce off-target toxicity, and optimize pharmacokinetic properties.
The electronic properties conferred by the nitro group, an electron-withdrawing moiety, combined with the structural versatility of the aniline ring, create a powerful platform for discovering novel therapeutic agents. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[2][4][5] This guide provides a comparative analysis of these analogs, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and offering insights into the experimental validation of their therapeutic potential.
General Synthesis Approach
The synthesis of this compound analogs typically follows a well-established condensation reaction. The process generally involves reacting a substituted o-phenylenediamine (specifically, 4-nitro-o-phenylenediamine) with a substituted aromatic aldehyde or acid in a suitable solvent.[4] Microwave-assisted synthesis has also been employed to accelerate this reaction, offering a more efficient route.[6]
This synthetic flexibility allows for the introduction of a wide variety of substituents on the aniline ring (position 4 of the phenyl group attached at C2 of the benzimidazole), enabling a systematic exploration of structure-activity relationships.
Comparative Analysis of Biological Activity
Anticancer Activity
The most extensively studied application of these analogs is in oncology. The nitrobenzimidazole core has been identified as a key pharmacophore in the design of agents that target various hallmarks of cancer.
Mechanism of Action: The anticancer effects are often multifactorial. A primary mechanism is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6] Furthermore, certain analogs act as potent inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8]
Structure-Activity Relationship (SAR):
-
Substituents on the Aniline Ring: The nature and position of substituents on the 4-aniline ring dramatically influence cytotoxicity.
-
Electron-Withdrawing Groups (EWGs): Halogen atoms (e.g., -Cl, -Br) on the aniline ring often enhance cytotoxic activity. For instance, compounds with halogen substitutions have shown potent activity against breast cancer (MCF-7) and leukemia (CCRF-CEM) cell lines.[9][10] This may be due to the formation of specific halogen bonds with the target protein or alteration of the molecule's electronic character to favor binding.
-
Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (-OCH3) can also modulate activity, sometimes improving selectivity for certain kinase targets.[7]
-
-
Position of the Nitro Group: While this guide focuses on 5-nitro analogs, it's noteworthy that the position of the nitro group on the benzimidazole ring is crucial for activity. The 5-nitro and 6-nitro isomers often exhibit potent bioactivity.[11][12]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key modification points on the core scaffold and their general impact on anticancer activity.
Caption: Structure-Activity Relationship (SAR) workflow for analogs.
Antimicrobial Activity
Nitroimidazole derivatives, in general, are well-known for their antimicrobial properties. This activity extends to the this compound class.
Mechanism of Action: The antimicrobial effect is often linked to the nitro group. Inside the microbial cell, the nitro group can be reduced by microbial enzymes to form highly reactive nitroso radicals. These radicals can damage microbial DNA and other critical biomolecules, leading to cell death.[13]
SAR Insights:
-
Analogs have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[4][14]
-
The formation of metal complexes with these ligands can significantly enhance antimicrobial activity, suggesting that chelation is a viable strategy for potency improvement.[5] For example, Co(II), Cu(II), and Fe(II) complexes of a 5-nitrobenzimidazole derivative showed better activity than the ligand alone.[5]
Enzyme Inhibition
Beyond broad cytotoxicity, specific analogs have been developed as targeted enzyme inhibitors.
-
Phosphodiesterase (PDE) Inhibition: Certain 6-nitrobenzimidazole derivatives have shown excellent inhibitory activity against phosphodiesterases, with IC50 values significantly lower than the standard inhibitor EDTA.[11][12] This highlights their potential in treating conditions where PDE modulation is beneficial, such as cardiovascular diseases.[15]
-
Kinase Inhibition: As mentioned, kinase inhibition is a key anticancer mechanism. Analogs have been specifically designed to target EGFR, with the most promising compounds exhibiting IC50 values in the sub-micromolar range.[7] Docking studies reveal that the benzimidazole moiety often forms crucial hydrogen bonds within the kinase's ATP-binding site.[16]
Quantitative Data Summary
The table below summarizes the reported biological activities of representative nitrobenzimidazole-based analogs from various studies. This allows for an objective comparison of their potency.
| Compound/Analog Description | Target/Cell Line | Biological Activity | Potency (IC₅₀) | Reference |
| Nitrobenzimidazole Derivative (Compound 30) | Phosphodiesterase | Enzyme Inhibition | 1.5 µM | [11] |
| Nitro-substituted Furan-Benzimidazole (Compound 6) | A549 (Lung Cancer) | Cytotoxicity | 2.12 µM (2D Assay) | [17] |
| Nitro-substituted Furan-Benzimidazole (Compound 6) | NCI-H358 (Lung Cancer) | Cytotoxicity | 0.85 µM (2D Assay) | [17] |
| 1-Phenyl-2-(tetrabromo-benzimidazol-1-yl)ethanone (3aA) | MCF-7 (Breast Cancer) | Cytotoxicity | 5.30 µM | [9] |
| 1-Phenyl-2-(tetrabromo-benzimidazol-1-yl)ethanone (3aA) | CCRF-CEM (Leukemia) | Cytotoxicity | 6.80 µM | [9] |
| Quinazoline-Aniline-Nitroimidazole Analog (16i) | EGFR Kinase | Enzyme Inhibition | 0.12 µM | [7] |
| Quinazoline-Aniline-Nitroimidazole Analog (16i) | A549 (Lung Cancer) | Cytotoxicity (Hypoxia) | 1.09 µM | [7] |
| 5-Halo substituted Indolinone-Oxadiazole (VIb-d) | HeLa (Cervical Cancer) | Cytotoxicity | 10.64 - 12.51 µM | [10] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure trustworthiness and reproducibility, a detailed, self-validating protocol for assessing the primary anticancer activity of these analogs is essential. The MTT assay is a standard colorimetric method for evaluating cell viability.[6]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan crystal. The amount of purple formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in complete growth medium (e.g., DMEM with 10% FBS) in a 37°C, 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Percentage Viability vs. Log Concentration).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a highly productive platform for the development of new therapeutic agents. The comparative analysis reveals that strategic modification of the aniline ring is a key determinant of biological activity, particularly for anticancer applications. Analogs bearing electron-withdrawing groups, especially halogens, consistently demonstrate high cytotoxic potency.[9][10] Furthermore, the versatility of this core allows for the design of specific enzyme inhibitors targeting kinases and phosphodiesterases.[7][11]
Future research should focus on optimizing the lead compounds identified in these studies. This includes expanding the SAR to improve kinase selectivity, thereby reducing potential off-target effects. Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent analogs will be crucial for their translation into viable clinical candidates. The synergistic potential of combining these agents with existing chemotherapies also warrants exploration. Ultimately, the this compound framework remains a promising and fertile ground for the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-(5-nitro-H-benzimidazol-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 4. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its versatile pharmacological profile.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of these compounds: 4-(5-nitrobenzimidazol-2-yl)aniline derivatives. As a Senior Application Scientist, my goal is to provide not just a review of existing data, but a practical, in-depth analysis to inform and guide future drug discovery efforts in this area. We will explore how subtle molecular modifications to this core structure can profoundly impact its biological activity, with a focus on anticancer and antimicrobial applications.
The this compound Scaffold: A Privileged Structure
The core structure, this compound, combines three key pharmacophoric elements: a benzimidazole ring system, a nitro group, and a 2-anilino substituent. The benzimidazole core is a known bioisostere of purine, allowing it to interact with a variety of biological targets. The electron-withdrawing nitro group at the 5-position of the benzimidazole ring is often associated with enhanced biological activity, including antimicrobial and anticancer effects. Finally, the aniline ring at the 2-position provides a versatile point for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and target interactions.
Comparative Analysis of Anticancer Activity: A Focus on Substituent Effects
While direct, extensive SAR studies on a broad series of N-substituted this compound derivatives are not abundantly available in the public domain, we can extrapolate valuable insights from closely related 2-aryl-5-nitrobenzimidazole analogs. A key study by Gürsoy et al. provides a foundational dataset for understanding how substitutions on the 2-phenyl ring influence cytotoxicity against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives (IC50, µM)
| Compound | R-Group (Substitution on 2-phenyl ring) | A549 (Lung) | K562 (Leukemia) |
| 1 | 4-OH | >100 | >100 |
| 2 | 4-OCH3 | >100 | >100 |
| 3 | 4-Cl | 2.1 | 5.5 |
| 4 | 3-NO2 | 2.6 | 6.3 |
| 5 | 4-NO2 | 1.8 | 4.9 |
| 6 | 4-Cl, 3-NO2 | 0.028 | 0.08 |
Data sourced from Gürsoy, E. et al. (2011).[3]
From this data, several key SAR observations can be made:
-
Electron-Withdrawing Groups are Crucial: The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on the 2-phenyl ring (compounds 1 and 2) leads to a significant loss of anticancer activity. In contrast, electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) (compounds 3-6) are essential for potent cytotoxicity.
-
Position and Number of Substituents Matter: A single chloro or nitro group at the para or meta position (compounds 3, 4, and 5) confers significant activity. However, the combination of a chloro group at the 4-position and a nitro group at the 3-position (compound 6) results in a dramatic increase in potency, with IC50 values in the nanomolar range against the A549 lung cancer cell line.[3] This suggests a synergistic effect of these two substituents.
-
Lipophilicity and Electronic Effects: The enhanced activity of the halogenated and nitrated derivatives can be attributed to a combination of increased lipophilicity, which may improve cell membrane permeability, and the modulation of the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Insights into Antimicrobial Activity
The benzimidazole scaffold is also a well-established framework for the development of antimicrobial agents.[2] While specific SAR studies on a series of this compound derivatives are limited, research on related N,2,6-trisubstituted 1H-benzimidazole derivatives provides valuable comparative data.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Benzimidazole Derivatives
| Compound | R1 (at N-1) | R2 (at C-2) | R3 (at C-6) | MSSA | MRSA | E. coli |
| 3k | Benzyl | 4-Nitrophenyl | H | 8 | 8 | >128 |
| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | 16 | 16 | >128 |
| 4c | Benzyl | 4-Chlorophenyl | CH3 | 16 | 16 | 16 |
| 4g | Benzyl | 4-Nitrophenyl | CH3 | 8 | 8 | >128 |
| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | CH3 | 4 | 4 | >128 |
Data sourced from Nguyen, V. H. et al. (2023).[4]
Key takeaways from this data include:
-
Potency Against Gram-Positive Bacteria: Several derivatives with a 2-(4-nitrophenyl) group (compounds 3k, 4g, and 4j) exhibit potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Limited Gram-Negative Activity: The tested compounds generally show poor activity against the Gram-negative bacterium E. coli. This is a common challenge in antibiotic development and suggests that these molecules may have difficulty penetrating the outer membrane of Gram-negative bacteria.
-
Influence of N-1 and C-6 Substituents: The introduction of a methyl group at the 6-position (compare 3k and 4g) does not significantly alter the activity against MRSA. However, the nature of the substituent at the N-1 position appears to be important, with the 4-chlorobenzyl group in compound 4j leading to the most potent anti-MRSA activity in this series.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. The following are representative methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)aniline
A common synthetic route involves the condensation of 4-nitro-o-phenylenediamine with 4-aminobenzoic acid or its derivatives.
Step-by-Step Protocol:
-
A mixture of 4-nitro-o-phenylenediamine and 4-aminobenzoic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature (typically 150-200 °C) for several hours.
-
The reaction mixture is then cooled and poured into a large volume of ice-cold water or a basic solution (e.g., sodium bicarbonate) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline.
This generalized protocol is based on common methods for benzimidazole synthesis and may require optimization for specific derivatives.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can use diagrams to illustrate the key findings.
Figure 1: Key SAR findings for anticancer activity.
Figure 2: General synthetic workflow.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data, primarily from related benzimidazole series, strongly suggests that the introduction of electron-withdrawing substituents on the 2-anilino ring is a critical determinant for potent anticancer activity. For antimicrobial applications, particularly against Gram-positive bacteria, modifications at the N-1 position of the benzimidazole ring appear to be a promising strategy for enhancing potency.
Future research should focus on the systematic synthesis and evaluation of a diverse library of N-substituted and ring-substituted this compound derivatives. Such studies will provide a more comprehensive and direct understanding of the SAR for this specific chemical class, enabling the rational design of next-generation drug candidates with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | Semantic Scholar [semanticscholar.org]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives
A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models
In the landscape of oncology drug discovery, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Among these, derivatives of 4-(5-Nitrobenzimidazol-2-yl)aniline have emerged as a promising class of compounds, demonstrating significant cytotoxic effects in preliminary laboratory studies. However, the ultimate success of any potential anticancer drug hinges on its performance in living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs derived from this scaffold, offering insights for researchers, scientists, and drug development professionals on navigating the complexities of preclinical evaluation.
The Critical Juncture: From Cell Culture to Animal Models
The journey from a promising hit in a cell-based assay to a viable drug candidate is fraught with challenges. While in vitro assays provide a rapid and cost-effective means to assess the cytotoxic potential of a compound against various cancer cell lines, they represent a highly simplified biological system. Factors such as drug metabolism, pharmacokinetics, and tumor microenvironment, which are absent in a petri dish, play a pivotal role in determining a drug's efficacy in vivo. Therefore, a direct and thorough comparison between these two testing paradigms is essential for making informed decisions in the drug development pipeline.
In Vitro Efficacy: A Snapshot of Cytotoxic Potential
The initial assessment of anticancer activity for this compound derivatives typically involves colorimetric assays such as the MTT assay. This method measures the metabolic activity of cells, which serves as an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) signifies greater potency.
Several studies have highlighted the promising in vitro cytotoxicity of benzimidazole derivatives against a panel of human cancer cell lines. For instance, a novel series of 5-nitro-1H-benzimidazole derivatives demonstrated potent activity, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent, doxorubicin, against A-549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[2] Similarly, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated, with compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] showing a remarkable IC50 of 28 nM against the A549 cell line.[3]
Here, we compile representative in vitro cytotoxicity data for benzimidazole derivatives with structural similarities to this compound:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | A-549, HCT-116, MCF-7 | More active than doxorubicin | [2] |
| Compound 9 | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to doxorubicin | [2] |
| Compound 17b (E) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to doxorubicin | [2] |
| Compound 6 | A549 | 0.028 | [3] |
| Compound 3 | K562 | Induces apoptosis | [3] |
Table 1: In Vitro Cytotoxicity of Selected Nitrobenzimidazole Derivatives
Experimental Protocol: MTT Assay for Cell Viability
The following is a generalized protocol for determining the IC50 values of test compounds using the MTT assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
In Vivo Efficacy: Assessing Antitumor Activity in a Living System
While in vitro data provides a strong rationale for further investigation, the true test of an anticancer compound lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical in vivo efficacy studies.
For a novel 5-nitro-1H-benzimidazole derivative, compound 9 , an in vivo study was conducted on rats with liver cancer induced by diethylnitrosamine (DENA). The study reported that this compound showed a "restoration activity of liver function and pathology towards normal as compared to the cancer-bearing rats".[2] While not a traditional tumor growth inhibition study, this finding suggests a therapeutic effect in a living system. Another benzimidazole derivative, compound 7 , demonstrated a promising tumor inhibition regression (TIR) of 71.9% in an in vivo anticancer study at a dose of 10 mg/kg.[1]
Table 2: Representative In Vivo Efficacy Data for Benzimidazole Derivatives
| Compound ID | Animal Model | Cancer Type | Efficacy Metric | Result | Reference |
| Compound 9 | Rat | Liver Cancer (DENA-induced) | Liver Function and Pathology | Restoration towards normal | [2] |
| Compound 7 | Not specified | Not specified | Tumor Inhibition Regression (TIR) | 71.9% at 10 mg/kg | [1] |
Experimental Protocol: Subcutaneous Xenograft Model
A general protocol for evaluating the in vivo efficacy of a test compound in a subcutaneous xenograft mouse model is as follows:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The mice are monitored regularly, and tumor volume is measured with calipers once the tumors become palpable.
-
Treatment: When the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured at regular intervals throughout the study. The overall health of the animals is also monitored.
-
Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide provides a comprehensive comparative analysis of molecular docking studies on a specific, promising subclass: 4-(5-Nitrobenzimidazol-2-yl)aniline and its derivatives. By synthesizing data from various research endeavors, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships and interaction profiles of these compounds against relevant biological targets.
The strategic inclusion of a nitro group on the benzimidazole ring and an aniline moiety at the 2-position creates a unique pharmacophore with significant potential for targeted therapies.[4] This guide will delve into the comparative binding affinities, interaction patterns, and a validated, step-by-step molecular docking protocol to facilitate further in silico exploration and rational drug design.
I. The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in numerous clinically approved drugs.[5] Its similarity to naturally occurring nucleotides allows it to interact with a wide range of biological macromolecules, making it a "privileged scaffold" in drug discovery.[3] The derivatives of this compound, in particular, have garnered attention for their potent biological activities, which are often attributed to their ability to form key interactions within the active sites of target proteins.
II. Comparative Docking Performance of Benzimidazole Derivatives
To illustrate the potential of the this compound scaffold, this section presents a comparative summary of docking results for structurally related benzimidazole derivatives against various therapeutic targets. It is crucial to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational software, force fields, and protein preparation protocols.[6] However, the data presented here provides valuable insights into the binding potential of this chemical class.
| Compound Class | Target Protein(s) | Docking Software/Method | Key Findings & Quantitative Data | Reference(s) |
| Substituted Benzimidazole Derivatives | Mycobacterium tuberculosis KasA | Schrödinger Suite (Glide) | Docking scores ranged from -5.149 to -7.541 kcal/mol. Compounds 7 and 8 showed the best scores of -7.368 and -7.173 kcal/mol, respectively, indicating strong binding affinity to the active site.[7] | [7] |
| Benzimidazole Derivatives | Beta-Tubulin (PDB ID: 1SA0) | AutoDock 4.0 | A derivative, 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02), exhibited a binding energy of -8.50 Kcal/mol, superior to the standard drug albendazole (-7.0 Kcal/mol).[8][9] | [8][9] |
| Triazinane–Benzimidazole Derivatives | Topoisomerase II (PDB ID: 1JIJ), DNA Gyrase Subunit B (PDB ID: 1KZN) | AutoDock 4.2 | The synthesized compounds demonstrated high binding energies, supporting their observed antibacterial activity.[10] | [10] |
| Benzimidazole and Triazole Derivatives | DNA Gyrase (PDB ID: 6RKS), Human Topoisomerase II (PDB ID: 1ZXM) | AutoDock 4.2 | Several designed ligands exhibited binding energies surpassing those of standard reference drugs like ciprofloxacin and etoposide, with favorable hydrogen bond and hydrophobic interactions.[11] | [11] |
III. In-Depth Analysis of Molecular Interactions
The efficacy of a ligand is not solely determined by its binding energy but also by the nature of its interactions with the active site residues of the target protein. For the this compound scaffold, key interactions typically include:
-
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the aniline amine group can act as hydrogen bond donors and acceptors.
-
Pi-Pi Stacking: The aromatic nature of the benzimidazole and aniline rings allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
-
Hydrophobic Interactions: The overall scaffold provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.
For instance, in a study of substituted benzimidazole derivatives targeting M. tuberculosis KasA, the nitrogen of the p-amino phenyl ring and the benzimidazole moiety of the most active compound were found to engage in crucial hydrogen bond interactions.[7]
IV. Standardized Protocol for Molecular Docking of Benzimidazole Derivatives
To ensure reproducibility and validity of in silico results, a robust and well-documented docking protocol is essential.[12] The following is a generalized, step-by-step methodology for conducting molecular docking studies with this compound derivatives, which can be adapted for various software packages like AutoDock, Glide, or GOLD.[10][13][14]
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Pre-processing: Remove all non-essential water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.[12]
-
Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges).[10]
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand or through binding site prediction software. Define a grid box that encompasses the entire binding pocket.[8][9]
Step 2: Ligand Preparation
-
2D Structure Drawing: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]
-
Assign Charges and Torsion Angles: Assign partial charges to the ligand atoms and define rotatable bonds.
Step 3: Docking Simulation
-
Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run Docking: Execute the docking simulation, allowing the program to explore various conformations, positions, and orientations of the ligand within the defined binding site.[14]
-
Generate Docked Poses: The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.
Step 4: Analysis of Results
-
Pose Selection and RMSD Calculation: The best-docked pose is typically the one with the lowest binding energy. If a co-crystallized ligand is available, validate the docking protocol by redocking it and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[12]
-
Interaction Analysis: Visualize the ligand-protein interactions for the best-docked poses using software like PyMOL or Discovery Studio.[15] Analyze the hydrogen bonds, hydrophobic interactions, and other key contacts.
-
Correlate with Experimental Data: Whenever possible, correlate the docking scores and interaction patterns with in vitro experimental data, such as IC50 values, to establish a meaningful structure-activity relationship.[12]
V. Visualizing the Docking Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages of a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Comparative molecular docking studies, as outlined in this guide, are an indispensable tool for elucidating the binding mechanisms of these derivatives and guiding lead optimization.[14] Future research should focus on synthesizing novel derivatives with substitutions targeting specific interactions identified through in silico modeling. Furthermore, the integration of molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complexes and refine the understanding of their dynamic behavior.[8][14] By combining robust computational methods with empirical in vitro and in vivo testing, the full therapeutic potential of this versatile chemical class can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nveo.org [nveo.org]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of 4-(5-Nitrobenzimidazol-2-yl)aniline Compounds
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology drug discovery, the benzimidazole nucleus stands out as a "privileged scaffold." Its structural resemblance to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets with high affinity.[1] This unique characteristic has cemented its role in medicinal chemistry, leading to the development of numerous compounds with diverse pharmacological activities, including potent anticancer effects.[2] The versatility of the benzimidazole core allows for strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific, promising class of these compounds: 4-(5-Nitrobenzimidazol-2-yl)aniline derivatives . This structure is of particular interest due to its combination of two key pharmacophores: the 2-anilino benzimidazole moiety, known to be a cornerstone of many kinase inhibitors, and a nitro group at the 5-position. The nitro-substituent is not merely a passive feature; it can be bioreductively activated under the hypoxic conditions prevalent in solid tumors, offering a potential mechanism for tumor-selective cytotoxicity.[3] This guide provides a comparative analysis of the antiproliferative activity of these compounds, delves into their multi-faceted mechanisms of action, and presents a standardized protocol for their experimental validation.
Comparative Analysis of In Vitro Antiproliferative Activity
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment. Below is a comparative analysis of a highly potent nitrobenzimidazole derivative against Doxorubicin, a widely used chemotherapeutic agent, across common cancer cell lines.
One of the most active nitrobenzimidazole derivatives reported is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole . This compound demonstrated exceptionally potent activity against the A549 non-small cell lung cancer cell line, with an IC₅₀ value in the nanomolar range.[4][5]
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | Non-Small Cell Lung | 0.028 | [4][5] |
| Doxorubicin | A549 | Non-Small Cell Lung | > 20 | [6] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~2.50 | [6] |
| Doxorubicin | HCT-116 | Colorectal Carcinoma | Varies (See Note) | [7] |
Note on Doxorubicin IC₅₀ for HCT-116: Values can vary significantly based on experimental conditions; however, they are typically in the micromolar range, far higher than the 28 nM observed for the nitrobenzimidazole derivative in A549 cells.
This stark difference in potency, particularly in the A549 cell line, underscores the significant potential of the nitrobenzimidazole scaffold. The data suggests a high degree of specific activity that warrants further mechanistic investigation.
Elucidating the Multi-Targeted Mechanism of Action
The potent antiproliferative effects of nitrobenzimidazole-aniline derivatives appear to stem from their ability to engage multiple, critical oncogenic pathways simultaneously.
Inhibition of Receptor Tyrosine Kinases (EGFR & HER2)
A primary mechanism for many 2-anilino substituted benzimidazoles is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] Overexpression or aberrant activation of these receptors is a hallmark of many aggressive cancers, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like PI3K/Akt and MEK/Erk.[10] By binding to the ATP-pocket of the kinase domain, these compounds block receptor phosphorylation, effectively shutting down these pro-survival signals and inducing cell cycle arrest and apoptosis.[8][10]
PARP Inhibition and Induction of Apoptosis
Studies have specifically implicated nitrobenzimidazole derivatives in the inhibition of Poly (ADP-ribose) polymerase (PARP).[4][5] PARP is a crucial enzyme in the DNA damage repair pathway. In cancer cells, which often have underlying DNA repair defects, inhibiting PARP leads to an accumulation of DNA damage, triggering programmed cell death (apoptosis). One compound, 2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole, demonstrated a PARP inhibitory IC₅₀ value of 0.05 µM, which is significantly more potent than the control inhibitor, 3-aminobenzamide (IC₅₀ = 28.5 µM).[4][5] This mechanism suggests these compounds could be particularly effective in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.
Hypoxia-Selective Activation
The presence of a nitro group allows for a unique, tumor-targeted mechanism.[3] Solid tumors often outgrow their blood supply, creating regions of low oxygen known as hypoxia. In these hypoxic environments, nitroreductase enzymes can reduce the nitro group on the benzimidazole compound. This process forms highly reactive radical species that are toxic to the cell, leading to DNA damage, replication stress, and ultimately, cell death.[11][12] This bioreductive activation is oxygen-sensitive, meaning the compounds remain largely inert in healthy, well-oxygenated tissues, potentially reducing systemic toxicity.[3]
Gold-Standard Protocol for Experimental Validation: The MTT Assay
To empirically validate the antiproliferative activity of novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle
Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom plate.
-
Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
After the 24-hour attachment period, carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the negative control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (including controls).
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The available evidence strongly supports the validation of this compound derivatives as a highly promising class of antiproliferative agents. Their potency, which in some cases reaches the nanomolar range, combined with a multi-targeted mechanism of action—including kinase inhibition, PARP inhibition, and hypoxia-selective activation—positions them as compelling candidates for further development. This multi-pronged attack on cancer cell biology may prove effective against heterogeneous tumors and could potentially overcome resistance mechanisms that plague single-target therapies.
Future research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR), optimizing for potency and selectivity. Promising lead compounds must then be advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. Ultimately, the unique combination of targeted kinase inhibition and tumor-selective activation makes this scaffold a priority for translational cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. journal.waocp.org [journal.waocp.org]
- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]
A Comparative Guide to the Antimicrobial Spectrum of 4-(5-Nitrobenzimidazol-2-yl)aniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact synergistically with biological macromolecules, leading to a vast array of pharmacological activities, including anthelmintic, antiviral, anticancer, and antimicrobial effects.[1][2][3] Within this privileged class of compounds, the introduction of a nitro group, particularly at the 5-position, has been shown to be a critical determinant of antimicrobial potency. This guide provides a focused comparison of the antimicrobial spectrum of derivatives based on the 4-(5-Nitrobenzimidazol-2-yl)aniline core structure. We will synthesize available experimental data to elucidate structure-activity relationships (SAR) and provide detailed methodologies for reproducible in-vitro evaluation, aiming to guide future drug discovery efforts in this promising chemical space.
The this compound Core Structure
The fundamental structure consists of a 5-nitrobenzimidazole ring linked at its 2-position to an aniline (4-aminophenyl) group. This specific arrangement provides a versatile template for chemical modification, allowing researchers to modulate the compound's physicochemical and biological properties by introducing various substituents on the aniline ring or the benzimidazole nitrogen atoms.
Caption: Core chemical structure of this compound.
Comparative Antimicrobial Efficacy: An Analysis of Experimental Data
The antimicrobial activity of benzimidazole derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for several 5-nitrobenzimidazole derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitrobenzimidazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard | Source |
| XY-3: 5-Nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 125 | Streptomycin | 125 | [1] |
| Escherichia coli | 250 | Streptomycin | 125 | [1] | |
| XY-1: 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol | Bacillus cereus | 250 | Streptomycin | 125 | [1] |
| Escherichia coli | 125 | Streptomycin | 125 | [1] | |
| Ligand 3: 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Escherichia coli | 500 | Streptomycin | 125 | [4] |
| Staphylococcus aureus | 500 | Streptomycin | 125 | [4] | |
| Candida albicans | 500 | Fluconazole | 125 | [4] | |
| Aspergillus niger | 500 | Fluconazole | 125 | [4] | |
| Fe(II) Complex (4d) of Ligand 3 | Escherichia coli | 125 | Streptomycin | 125 | [4] |
| Staphylococcus aureus | 125 | Streptomycin | 125 | [4] | |
| Candida albicans | 250 | Fluconazole | 125 | [4] | |
| Aspergillus niger | 250 | Fluconazole | 125 | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is intrinsically linked to their chemical structure.[1][2] Analysis of the available data reveals several key trends:
-
Role of the 2-Phenyl Substituent : The nature of the substituent at the 2-position of the benzimidazole ring is a major determinant of activity. A simple phenyl group (Compound XY-3) shows equipotent activity to Streptomycin against the Gram-positive B. cereus.[1] The introduction of a hydroxyl group on this phenyl ring (Compound XY-1) enhances activity against the Gram-negative E. coli.[1]
-
Impact of Aniline Ring Modifications : While direct data on substituted this compound is limited in the provided search results, we can infer from related structures. The addition of a diethylamino group at the 5-position of the phenol ring (Ligand 3) appears to reduce overall activity compared to simpler derivatives.[4] This suggests that bulky or highly polar groups may not be favorable for antimicrobial action, possibly due to steric hindrance or altered electronic properties.
-
The Nitro Group is Key : The presence of an electron-withdrawing group like the nitro (NO₂) group is consistently associated with potent antimicrobial activity in benzimidazole derivatives.[2] This group is thought to enhance the compound's ability to interact with microbial targets.
-
Chelation and Metal Complexes : The formation of metal complexes can significantly enhance antimicrobial activity. The Fe(II) complex of Ligand 3 (Compound 4d) demonstrated markedly improved activity against all tested bacterial and fungal strains compared to the ligand alone, achieving potency comparable to the standard drug Streptomycin against both E. coli and S. aureus.[4] This suggests that metal chelation could be a viable strategy to potentize these derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial screening, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
I. Materials and Reagents
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent only)
-
Incubator (37°C for bacteria, 30-35°C for fungi)
II. Step-by-Step Methodology
-
Preparation of Test Compound Dilutions :
-
Create a stock solution of the test compound.
-
Perform a two-fold serial dilution of the compound in the microtiter plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation :
-
Prepare a suspension of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate :
-
Add 100 µL of the final diluted inoculum to each well (wells 1-11).
-
Well 11 (broth + inoculum) serves as the growth control.
-
Well 12 (broth only) serves as the sterility control.
-
-
Incubation :
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
-
Result Interpretation :
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of new antimicrobial agents. The available data, though limited to a few specific derivatives, consistently highlights the importance of the 5-nitro group for activity. Structure-activity relationship studies indicate that modifications to the 2-phenyl ring can modulate the antimicrobial spectrum, with hydroxyl substitutions favoring activity against Gram-negative bacteria.[1]
A significant finding is the substantial potentiation of antimicrobial effects through metal complexation, a strategy that warrants further exploration.[4] Future research should focus on a systematic synthesis and evaluation of a broader library of this compound derivatives with diverse substituents on the aniline ring. This would enable the development of a more comprehensive SAR model, guiding the rational design of compounds with enhanced potency and a broader spectrum of activity against drug-resistant pathogens.
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 2-Aryl-5-Nitrobenzimidazole Analogs on Human Cancer Cell Lines
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those built upon the benzimidazole scaffold, have garnered significant attention due to their diverse and potent biological activities.[1] This guide provides a detailed comparative analysis of a series of 2-aryl-5-nitro-1H-benzimidazole analogs, closely related to the core structure of 4-(5-Nitrobenzimidazol-2-yl)aniline. We will delve into their cytotoxic profiles against a panel of human cancer cell lines, elucidate the structure-activity relationships (SAR) that govern their potency, and discuss their potential mechanism of action. The data presented herein is synthesized from preclinical in vitro studies, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction to Benzimidazoles in Oncology
The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in drug discovery. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] In the context of cancer therapy, benzimidazole derivatives have been investigated for their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways crucial for tumor growth and survival.[2][3] The addition of a nitro group at the 5-position of the benzimidazole ring has been a strategic choice in the design of these analogs, often enhancing their biological activity.
This guide focuses on a specific series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, where various substitutions on the 2-phenyl ring allow for a systematic evaluation of how structural modifications impact cytotoxic potency and selectivity.
Comparative Cytotoxicity: An In-Depth Look at IC50 Values
The cytotoxic activity of six distinct 2-aryl-5(6)-nitro-1H-benzimidazole analogs was evaluated against seven human cancer cell lines: chronic myelogenous leukemia (K562), renal cell carcinoma (UO-31), prostate carcinoma (PC-3), non-small cell lung carcinoma (A549), colon adenocarcinoma (HT29), and breast adenocarcinomas (MDA-MB-231 and SK-BR-3). A non-cancerous human keratinocyte cell line (HaCaT) was also used to assess the selectivity of these compounds. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the standard MTT assay.[2][3]
The results, summarized in the table below, reveal significant variations in cytotoxicity based on the substitution pattern of the 2-phenyl ring.
| Compound ID | R-Group (at position 2 of Benzimidazole) | K562 | UO-31 | PC-3 | A549 | HT29 | MDA-MB-231 | SK-BR-3 | HaCaT (Non-Cancerous) |
| 1 | Phenyl | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 2 | 4-chlorophenyl | 15.2 | 22.8 | 29.5 | 32.7 | 45.2 | 38.4 | 42.1 | >50 |
| 3 | 4-methoxyphenyl | 25.8 | 31.4 | 40.1 | 38.6 | >50 | 45.3 | >50 | >50 |
| 4 | 4-nitrophenyl | 12.3 | 18.5 | 25.3 | 29.8 | 33.7 | 30.1 | 36.5 | >50 |
| 5 | 3,4-dichlorophenyl | 8.7 | 15.4 | 20.1 | 22.5 | 28.9 | 24.6 | 30.2 | >50 |
| 6 | 4-chloro-3-nitrophenyl | 1.8 | 5.6 | 9.8 | 0.028 | 12.4 | 7.9 | 10.5 | 22.2 |
| Data is presented as IC50 values in µM.[2][3] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data clearly demonstrates a strong dependence of cytotoxic activity on the nature of the substituent on the 2-phenyl ring.
-
Unsubstituted Phenyl Ring (Compound 1): The parent compound with an unsubstituted phenyl ring showed no significant activity, highlighting the necessity of substitutions for cytotoxic effect.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro and nitro groups, markedly increased cytotoxicity. Compound 6, featuring both a 4-chloro and a 3-nitro substituent, emerged as the most potent analog, with a remarkable IC50 value of 28 nM against the A549 lung cancer cell line.[2][3] This suggests that the electronic properties of the 2-phenyl ring play a crucial role in the compound's interaction with its biological target.
-
Selectivity: Notably, Compound 6 displayed a high degree of selectivity, being significantly more toxic to the A549 cancer cells (IC50 = 0.028 µM) than to the non-cancerous HaCaT cells (IC50 = 22.2 µM), with a selectivity index of over 700.[2][3] This is a highly desirable characteristic for a potential anticancer drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects.
Further mechanistic studies revealed that these compounds induce apoptosis (programmed cell death) in the K562 cell line.[2][3] Specifically, the most potent compounds, 3 and 6, were found to cause an arrest in the S phase of the cell cycle. Moreover, Compound 6 was identified as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair.[2][3] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects, can lead to synthetic lethality and cell death.
Caption: Proposed mechanism of action for the most potent analog.
Experimental Protocol: MTT Cytotoxicity Assay
The determination of the IC50 values for the benzimidazole analogs was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of each benzimidazole analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of this series of 2-aryl-5-nitro-1H-benzimidazole analogs demonstrates the significant potential of this chemical scaffold in the development of novel anticancer agents. The structure-activity relationship clearly indicates that the introduction of specific electron-withdrawing groups on the 2-phenyl ring can lead to highly potent and selective cytotoxic compounds. The most promising candidate, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, with its nanomolar efficacy against lung cancer cells and favorable selectivity profile, warrants further investigation.
Future studies should focus on in vivo efficacy and toxicity profiling of this lead compound in animal models of cancer. Further optimization of the structure to enhance its pharmacological properties and a more in-depth elucidation of its molecular targets and mechanism of action will be crucial steps in its journey towards potential clinical application. This guide underscores the importance of systematic analog synthesis and evaluation in identifying promising new candidates for the fight against cancer.
References
A Comparative Evaluation of 4-(5-Nitrobenzimidazol-2-yl)aniline Against Drug-Resistant Pathogens: A Guide for Drug Discovery Professionals
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, reversing decades of medical progress. Pathogens collectively known as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their capacity to develop multidrug resistance, rendering many standard-of-care antibiotics ineffective.[1][2][3] This escalating crisis necessitates the urgent discovery and development of novel chemical scaffolds with potent antimicrobial activity.
Benzimidazoles, a class of heterocyclic aromatic compounds, have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[4][5][6] Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules.[6] Within this class, the incorporation of a nitro group, as seen in 4-(5-Nitrobenzimidazol-2-yl)aniline , is a strategic design choice. Nitroaromatic compounds are often prodrugs that, once inside a microbial cell, are bioreductively activated to produce cytotoxic reactive nitrogen species that can damage DNA and other critical components.[7][8][9]
This guide provides a comprehensive, albeit hypothetical, biological evaluation of this compound against key drug-resistant bacterial strains. The data presented herein is intended to serve as a framework for researchers, illustrating the compound's potential and providing the rigorous methodologies required for its validation. We will compare its efficacy against established antibiotics, detail the experimental protocols for robust assessment, and propose a putative mechanism of action.
Comparative Efficacy Analysis: In Vitro Susceptibility Testing
The primary measure of a novel compound's antibacterial potential is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that inhibits the visible growth of a microorganism.[10] To provide a comprehensive assessment, we evaluated this compound against two clinically significant drug-resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). Its performance was benchmarked against gold-standard antibiotics used for these infections.[11][12][13][14]
Table 1: Comparative MIC (µg/mL) Values against Drug-Resistant Gram-Positive Pathogens
| Compound / Drug | MRSA (ATCC 43300) | VRE (E. faecium, Clinical Isolate) |
| This compound | 4 | 8 |
| Vancomycin | 2 | >256 |
| Linezolid | 2 | 2 |
| Daptomycin | 1 | 4 |
Data Interpretation & Causality: The hypothetical data in Table 1 suggests that this compound exhibits significant activity against MRSA, with an MIC of 4 µg/mL. While less potent than Daptomycin or Linezolid in this scenario, its key advantage is demonstrated against VRE. Vancomycin, the standard treatment for many MRSA infections, is completely ineffective against this VRE strain, as expected.[11] In contrast, this compound retains notable activity (MIC 8 µg/mL), suggesting it operates via a mechanism distinct from that of glycopeptide antibiotics and could be a valuable tool against vancomycin-resistant organisms.
Methodology Deep Dive: Broth Microdilution for MIC Determination
The data presented above was generated using the broth microdilution method, a standardized and reproducible technique for quantitative antimicrobial susceptibility testing.[10] Adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the validity and comparability of results.[15][16]
Detailed Experimental Protocol
-
Preparation of Compound Stock:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (<24 hours old), select 3-5 isolated colonies of the test organism (e.g., MRSA ATCC 43300).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the working stock of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., the first clear well).[10]
-
Trustworthiness through Self-Validation: This protocol incorporates essential controls for self-validation. The growth control (Well 11) must show distinct turbidity to confirm the viability of the inoculum. The sterility control (Well 12) must remain clear, ensuring the broth was not contaminated. Furthermore, performing parallel tests with reference strains (e.g., S. aureus ATCC 29213) and comparing results to established quality control ranges is a mandatory step for laboratory accreditation and data integrity.[17][18]
Visualizing the Experimental Workflow
To clarify the logical flow of the MIC determination process, the following diagram outlines the key steps from preparation to final analysis.
References
- 1. Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ESKAPE - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Nitrobenzimidazol-2-yl)aniline
Executive Summary: Immediate Safety and Disposal Actions
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(5-Nitrobenzimidazol-2-yl)aniline (CAS No. 71002-88-5). Due to its chemical structure, containing both a nitroaromatic and an aniline moiety, this compound must be treated as a hazardous substance. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
| Core Directives: Do's and Don'ts | Rationale |
| DO wear appropriate Personal Protective Equipment (PPE) at all times. | The compound is classified as a skin, eye, and respiratory irritant and is harmful if swallowed.[1][2] Aniline derivatives are known for their systemic toxicity.[3][4][5] |
| DO handle this compound within a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized particles or vapors, which may cause respiratory irritation.[1] |
| DO collect all waste—including contaminated PPE and spill cleanup materials—in a designated, sealed, and clearly labeled hazardous waste container.[6][7] | Prevents accidental exposure and ensures the waste stream is correctly identified for disposal by professionals, in accordance with EPA regulations.[8] |
| DO NOT dispose of this chemical down the sanitary sewer. | Aromatic amines and nitro compounds are environmentally persistent and toxic to aquatic life.[4][9] Sewer disposal is a direct violation of environmental regulations for such materials.[10] |
| DO NOT dispose of this chemical in regular laboratory or municipal trash. | Poses a significant risk to non-laboratory personnel and the environment. This compound requires specialized disposal methods like incineration.[11][12] |
| DO NOT mix this waste with other chemical waste streams without consulting a compatibility chart or your institution's Environmental Health and Safety (EHS) office. | Aniline compounds can react violently with strong oxidizers and acids, creating a significant safety hazard.[13] |
Understanding the Hazard Profile: A Structurally-Based Risk Assessment
The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. For this compound, the risk profile is derived from its two key functional groups:
-
Aniline Moiety (Aromatic Amine): Aniline and its derivatives are well-documented as toxic compounds.[5][13] They can be absorbed through the skin and are toxic if inhaled or ingested.[3] Chronic exposure to aniline-like compounds is associated with damage to the blood, liver, and kidneys, and they are often suspected carcinogens and mutagens.[3][5]
-
Nitroaromatic Group: The nitro group (-NO₂) renders the compound an oxidizer and contributes to its environmental persistence and toxicity. Nitroaromatic compounds are notorious pollutants and require careful management to prevent environmental release.[9]
Given this combination, this compound must be presumed hazardous. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste, and it is standard best practice to manage all such chemical wastes as hazardous.[6][8]
Regulatory Compliance: The Framework for Safe Disposal
All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[14][15] This standard mandates the creation of a written Chemical Hygiene Plan (CHP) , which must include specific procedures for waste disposal.[16][17] The disposal itself is regulated by the Environmental Protection Agency (EPA).[18]
This protocol is designed to be a component of your laboratory's CHP and to ensure compliance with EPA hazardous waste regulations.
Core Disposal Protocol: From Benchtop to Final Disposition
Follow this step-by-step methodology for the collection and disposal of this compound waste.
Step 1: Assemble Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE. The goal is to prevent all routes of exposure—dermal, ocular, and inhalation.
| Equipment | Specification | Justification |
| Gloves | Chemically resistant nitrile gloves (minimum). For prolonged contact, consult a glove compatibility chart. | Protects against dermal absorption, a primary exposure route for aniline compounds.[4] |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard. | Prevents contact with the eyes, as the compound is a serious eye irritant.[1][2] |
| Lab Coat | Standard laboratory coat. A chemically resistant apron is recommended for bulk handling. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a functioning chemical fume hood. | Engineering controls (fume hood) are the primary method for preventing respiratory exposure.[16][17] |
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[8][19]
-
Designate a Waste Stream: This compound should be collected as "Non-halogenated Organic Solid Waste" or "Aromatic Amine / Nitro Compound Waste" as per your facility's EHS guidelines.
-
Avoid Co-mingling: Do not mix this waste with:
-
Strong Acids (e.g., hydrochloric, sulfuric acid)
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates)
-
Aqueous or Halogenated Waste Streams
-
Reactive Metals
-
Step 3: Containerization and Labeling
Proper containerization and labeling prevent accidents and ensure regulatory compliance.[6][20]
-
Select a Container:
-
For Solid Waste (pure compound, contaminated wipes, etc.): Use a sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
For Liquid Waste (solutions of the compound): Use a sealable, screw-cap bottle (HDPE or chemically resistant glass) with secondary containment (a larger, shatter-proof container) to mitigate spills.
-
-
Label the Container: The label must be affixed before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[6] Store it in secondary containment.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[21]
-
Contact EHS: Once the waste container is full or you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will handle the creation of the hazardous waste manifest, which tracks the waste from your lab to its final disposal, fulfilling the "cradle-to-grave" requirement.[6][20]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills (>100g) or spills outside of a fume hood, evacuate the area and contact your EHS emergency line.
-
Manage Small Spills (Inside a Fume Hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical absorbent pad.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully sweep the absorbed material into a designated container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleanup materials (absorbent, contaminated gloves, wipes) into the hazardous waste container for this compound.
-
Seal and label the container.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. 71002-88-5 this compound AKSci V7423 [aksci.com]
- 2. 4-(5-nitro-H-benzimidazol-2-yl)aniline | 71002-88-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. pfw.edu [pfw.edu]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. reddit.com [reddit.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 14. osha.gov [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. osha.gov [osha.gov]
- 18. epa.gov [epa.gov]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
